methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-amino-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOGPSNFKMAOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426903 | |
| Record name | Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637336-53-9 | |
| Record name | Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a detailed overview of the physicochemical properties, a representative synthesis protocol, and potential biological activities of this compound. The information is intended to support researchers and scientists in its application for drug development and other scientific endeavors.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below, providing key data for its handling, characterization, and formulation.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | ChemBK |
| Molar Mass | 155.15 g/mol | ChemBK |
| Melting Point | 99-104 °C | BIOSYNCE[1] |
| Boiling Point | 288.6 ± 20.0 °C at 760 mmHg | BIOSYNCE[1] |
| Density | 1.4 ± 0.1 g/cm³ | BIOSYNCE[1] |
| pKa (Acidity Coefficient) | 1.28 ± 0.10 (Predicted) | BIOSYNCE[1] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and dimethyl sulfoxide. | BIOSYNCE[1] |
| Appearance | Solid | BIOSYNCE[1] |
| Storage Conditions | 2-8 °C, protect from light | BIOSYNCE[1] |
Synthesis and Experimental Protocols
Representative Synthesis Workflow
The following diagram illustrates a plausible synthetic workflow for obtaining this compound.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Methodology (Hypothetical)
This protocol is a representative example based on general pyrazole synthesis methodologies.
Step 1: Synthesis of Methyl 3-(dimethylamino)acrylate
-
To a stirred solution of methyl acetoacetate (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.
Step 2: Nitration
-
Dissolve the crude enaminone from Step 1 in a suitable solvent like acetic anhydride.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Cyclization to form Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
-
Dissolve the nitrated intermediate from Step 2 in a protic solvent such as ethanol or acetic acid.
-
Add methylhydrazine (1.1 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the nitropyrazole derivative.
Step 4: Reduction to this compound
-
Dissolve the methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate from Step 3 in a suitable solvent like ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
The product can be further purified by recrystallization if necessary.
Biological Activities and Potential Signaling Pathways
Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] this compound is specifically mentioned as having potential applications as a fungicide and as an intermediate in drug synthesis, including for antibiotics and anticancer drugs.[1]
Potential Mechanism of Action: Kinase Inhibition
Many pyrazole-containing compounds exert their biological effects by acting as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Based on the activities of structurally similar pyrazole derivatives, a plausible mechanism of action for this compound is the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.
The following diagram illustrates a generalized kinase inhibition pathway that could be targeted by pyrazole derivatives.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
This compound presents a versatile scaffold for the development of novel therapeutic agents and agrochemicals. Its physicochemical properties are well-defined, and its synthesis can be achieved through established chemical routes. Further investigation into its specific biological targets and mechanisms of action will be crucial for realizing its full potential in drug discovery and development. This guide provides a foundational resource for researchers to build upon in their exploration of this promising compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. The guide details predicted spectral data based on the analysis of similar pyrazole derivatives, outlines a thorough experimental protocol for acquiring high-quality NMR spectra, and includes visualizations of the molecular structure and analytical workflow.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift principles and data from analogous pyrazole structures. The numbering convention used for the assignments is illustrated in the chemical structure diagram below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | ~7.5 | Singlet | 1H |
| NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H |
| N-CH₃ | ~3.8 | Singlet | 3H |
| O-CH₃ | ~3.7 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-4 | ~145 |
| C-5 | ~135 |
| C-3 | ~100 |
| O-CH₃ | ~51 |
| N-CH₃ | ~35 |
Molecular Structure and NMR Workflow
To facilitate a clear understanding of the molecule and the analytical process, the following diagrams have been generated.
Experimental Protocols
The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid sample of this compound. The reported melting point for this compound is 99-104 °C.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent may depend on the sample's solubility and the desired resolution of exchangeable protons (e.g., NH₂).
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).
-
Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Pulse Sequence: A standard one-pulse sequence (e.g., zg30) is typically used.
-
Acquisition Parameters:
-
Number of Scans: 8 to 16 scans are generally sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide adequate resolution.
-
Spectral Width (sw): A spectral width of approximately 16 ppm is suitable for most organic molecules.
-
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency) is recommended.
-
Pulse Sequence: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30) is commonly used to obtain a spectrum with all carbon signals.
-
Acquisition Parameters:
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 2 seconds is a common starting point.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.
-
Spectral Width (sw): A spectral width of 200-240 ppm is appropriate to cover the typical range of carbon chemical shifts.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.
This comprehensive guide provides the necessary information for the successful NMR analysis of this compound, aiding in its structural confirmation and characterization for research and development purposes.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, a profound understanding of a molecule's structural integrity and fragmentation behavior under energetic conditions is paramount. This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a substituted pyrazole of interest in medicinal chemistry. The principles and methodologies detailed herein offer a framework for the structural elucidation of related heterocyclic compounds.
Core Fragmentation Principles of Substituted Pyrazoles
The fragmentation of pyrazole derivatives in mass spectrometry is governed by the stability of the aromatic ring and the nature of its substituents. While specific data for this compound is not extensively published, general fragmentation patterns for pyrazoles have been established. Key fragmentation processes often involve the cleavage of the nitrogen-nitrogen bond, which is influenced by the substitution on the nitrogen atoms.[1] For N-substituted pyrazoles, initial cleavage of the N-N bond is often suppressed.[1][2] Common fragmentation pathways for the pyrazole core include the loss of hydrogen cyanide (HCN) or molecular nitrogen (N₂).[3][4] The presence of functional groups such as amino and carboxylate moieties introduces additional, predictable fragmentation behaviors.
Predicted Fragmentation Pathway
The molecular structure of this compound (C₆H₉N₃O₂, Molecular Weight: 155.15 g/mol ) provides several potential sites for fragmentation under electron ionization (EI) or other high-energy ionization techniques.[5][6] The following sections and the accompanying fragmentation diagram outline the most probable fragmentation pathways.
Initial Ionization and Key Functional Group Cleavages
Upon ionization, the molecular ion [M]⁺• at m/z 155 is formed. The initial fragmentation events are likely to be driven by the loss of stable neutral molecules from the ester and amino functional groups.
-
Loss of a methoxy radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in the formation of an acylium ion at m/z 124.
-
Loss of formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of formaldehyde from the methyl ester, producing an ion at m/z 125.
-
Alpha-cleavage of the amino group: While less common for primary aromatic amines compared to aliphatic amines, the loss of a hydrogen radical from the amino group could occur, yielding an ion at m/z 154.
Fragmentation of the Pyrazole Ring
Following the initial losses from the substituents, the pyrazole ring itself is expected to fragment. This can occur through several established pathways for pyrazole derivatives:
-
Loss of HCN: The pyrazole ring can lose a molecule of hydrogen cyanide, a common fragmentation for nitrogen-containing heterocycles.
-
Loss of N₂: Cleavage of the N-N bond and subsequent rearrangement can lead to the expulsion of molecular nitrogen.
Tabulated Summary of Predicted Mass Fragments
The following table summarizes the predicted major fragments for this compound, their mass-to-charge ratio (m/z), and their proposed structures.
| m/z | Proposed Fragment | Formula | Description |
| 155 | [M]⁺• | [C₆H₉N₃O₂]⁺• | Molecular Ion |
| 124 | [M - •OCH₃]⁺ | [C₅H₆N₃O]⁺ | Loss of a methoxy radical from the ester |
| 96 | [C₅H₆N₃O - CO]⁺ | [C₄H₆N₃]⁺ | Subsequent loss of carbon monoxide from the m/z 124 fragment |
| 140 | [M - •CH₃]⁺ | [C₅H₆N₃O₂]⁺ | Loss of a methyl radical from the N-methyl group |
| 125 | [M - CH₂O]⁺ | [C₅H₇N₃O]⁺ | Loss of formaldehyde via rearrangement of the methyl ester |
| 69 | [C₄H₆N₃ - HCN]⁺ | [C₃H₅N₂]⁺ | Loss of hydrogen cyanide from the m/z 96 fragment |
Experimental Protocols
While a specific experimental protocol for the title compound is not available, a general methodology for analyzing similar compounds by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to a final concentration of 10-100 µg/mL.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C
-
Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, fused silica capillary column with a 5% phenylmethylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Data Acquisition: Full scan mode.
Visualizing Fragmentation and Workflow
To better illustrate the predicted fragmentation cascade and the experimental workflow, the following diagrams are provided in the DOT language.
Caption: Predicted major fragmentation pathways.
Caption: GC-MS experimental workflow diagram.
This guide provides a foundational understanding of the theoretical mass spectrometry fragmentation of this compound based on established chemical principles. Experimental verification is essential to confirm these predicted pathways and to fully characterize the fragmentation behavior of this molecule.
References
- 1. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BiblioBoard [openresearchlibrary.org]
- 5. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Solubility Profile of Methyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in research and development, particularly in process chemistry, formulation development, and medicinal chemistry applications. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and outlines a typical workflow for such analyses.
Qualitative Solubility Data
Initial screenings have established the general solubility of this compound in several common organic solvents. While precise quantitative data is not extensively available in the public domain, the compound has been characterized as soluble in polar aprotic and protic solvents and insoluble in water.[1] A summary of the qualitative solubility is presented in Table 1.
| Solvent | CAS Number | Solubility |
| Ethanol | 64-17-5 | Soluble[1] |
| Chloroform | 67-66-3 | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble[1] |
| Water | 7732-18-5 | Insoluble[1] |
Table 1. Qualitative solubility of this compound in various solvents.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the quantitative solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute using High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column or other appropriate stationary phase
-
Mobile phase (e.g., a mixture of acetonitrile and water)
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining undissolved solid.
-
Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Inject the diluted sample solution into the HPLC system.
-
Record the peak area of the analyte.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Experimental Workflow
The logical flow of the solubility determination process is illustrated in the following diagram.
Caption: Workflow for the determination of solubility.
This guide serves as a foundational resource for researchers working with this compound. The provided information on its solubility characteristics and the detailed experimental protocol will aid in the design and execution of experiments, ultimately facilitating its application in drug discovery and development.
References
A Technical Guide to the Discovery of Novel Pyrazole-Based Bioactive Molecules
Introduction: Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone "privileged scaffold" in medicinal chemistry.[1][2] First synthesized in 1883, its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their integration into numerous FDA-approved drugs.[1][2] Notable examples include the selective COX-2 inhibitor Celecoxib (anti-inflammatory), the kinase inhibitor Crizotinib (anticancer), and Sildenafil (a phosphodiesterase inhibitor).[2][3] The chemical versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired interactions with a wide range of biological targets.[4][5] This adaptability has made pyrazole and its fused heterocyclic variants a focal point in the search for novel therapeutics against cancer, inflammation, and microbial infections.[4][6][7]
This technical guide provides an in-depth overview of the discovery process for novel pyrazole-based bioactive molecules, covering synthesis strategies, key biological activities, detailed experimental protocols, and the overall drug discovery workflow.
Section 1: Synthesis Strategies for Pyrazole Derivatives
The construction of the pyrazole core can be achieved through numerous synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.[8]
A foundational and widely used approach is the Knorr cyclocondensation reaction , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] A variation of this, the Claisen-Schmidt condensation , is often used to first synthesize α,β-unsaturated ketones (chalcones) from aldehydes and ketones, which are then cyclized with hydrazine to form pyrazolines.[3][9] These pyrazolines can subsequently be oxidized to the aromatic pyrazole ring.[8] Modern advancements have also introduced microwave-assisted protocols to accelerate these reactions, often leading to higher yields in shorter timeframes.[3][10]
A generalized workflow for a common two-step synthesis is visualized below.
Caption: Generalized workflow for the synthesis of pyrazole derivatives.
Section 2: Core Bioactivities and Mechanisms of Action
Pyrazole derivatives exhibit a remarkable range of biological activities, primarily centered on anti-inflammatory, anticancer, and antimicrobial effects.
Anti-inflammatory Activity
The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[9] The COX-2 enzyme is inducible and its expression increases significantly at sites of inflammation, where it catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key inflammatory mediators.[9][11] By selectively blocking COX-2 over the constitutively expressed COX-1 isoform, which is involved in physiological functions like maintaining the gastrointestinal lining, these pyrazole derivatives can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][11] Other reported anti-inflammatory mechanisms include the modulation of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of 5-lipoxygenase (5-LOX).[6][11]
Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.
Table 1: Anti-inflammatory Activity of Novel Pyrazole Derivatives
| Derivative Description | Target | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Pyrazole-pyridazine hybrid (6f) | COX-2 | 1.15 µM | >86.9 | [6] |
| Pyrazole-pyridazine hybrid (5f) | COX-2 | 1.50 µM | >66.6 | [6] |
| Hybrid pyrazole analogue (5u) | COX-2 | 1.79 µM | 72.73 | [12] |
| Hybrid pyrazole analogue (5s) | COX-2 | 2.51 µM | 65.75 | [12] |
| 1,5-Diaryl pyrazole | COX-2 / 5-LOX | - | - |[11] |
Anticancer Activity
The anticancer potential of pyrazole derivatives is multifaceted, stemming from their ability to interact with a wide array of molecular targets crucial for cancer cell proliferation, survival, and angiogenesis.[4][13] Many pyrazole-based compounds function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), thereby disrupting signaling pathways that drive tumor growth.[4][14] Another significant mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][15] Furthermore, some derivatives have been shown to bind directly to DNA or induce apoptosis through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[4][10]
Caption: Diverse mechanisms of anticancer action for pyrazole derivatives.
Table 2: Anticancer Activity of Novel Pyrazole Derivatives
| Derivative Description | Target / Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Pyrazole-containing isolongifolanone | MCF-7 | 5.21 µM | [4] |
| Indole-pyrazole hybrid (34) | CDK2 | 0.095 µM | [4] |
| Pyrazole-diamine derivative (11) | CDK2 | 0.45 µM | [10] |
| Pyrazole-diamine derivative (6) | CDK2 | 0.46 µM | [10] |
| Pyrazole-diamine derivative (5) | MCF-7 | 8.03 µM | [10] |
| Pyrazole chalcone (111c) | MCF-7 / HeLa | - |[15] |
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their potential as antibacterial and antifungal agents. These compounds can serve as scaffolds for developing new drugs to combat resistant microbial strains. The specific mechanisms of action are varied and less universally defined than their anticancer or anti-inflammatory roles, but they represent a promising area of research.
Table 3: Antimicrobial Activity of Novel Pyrazole Derivatives
| Derivative Description | Organism(s) | MIC Value | Reference |
|---|---|---|---|
| Pyrazole-thiazole hybrid | Methicillin-resistant S. aureus (MRSA) | As low as 4 µg/mL | - |
| Imidazo-pyridine substituted pyrazole | Gram-positive & Gram-negative strains | <1 µg/mL | - |
| 1,3-diphenyl pyrazoles | S. aureus, E. coli | 1–8 µg/mL | - |
Section 3: Key Experimental Protocols
The discovery and validation of bioactive pyrazole molecules rely on a suite of standardized experimental procedures.
Protocol 3.1: General Synthesis of Pyrazole Derivatives (via Chalcone Intermediate)
This protocol outlines a conventional method for synthesizing pyrazole derivatives.[3]
-
Chalcone Synthesis: Dissolve an appropriate substituted acetophenone (1 eq.) and a substituted benzaldehyde (1 eq.) in ethanol. Add a catalytic amount of a base (e.g., aqueous NaOH) dropwise. Stir the mixture at room temperature for several hours until a precipitate forms. Monitor the reaction via Thin Layer Chromatography (TLC). Filter the resulting solid, wash with cold ethanol, and dry to yield the chalcone intermediate.
-
Cyclization: Reflux a mixture of the synthesized chalcone (1 eq.) and hydrazine hydrate (or a substituted hydrazine, ~1.2 eq.) in glacial acetic acid or ethanol for 6-8 hours.
-
Purification: After cooling, pour the reaction mixture into ice-cold water. Filter the precipitated solid, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 3.2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in culture medium. Replace the old medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[18][19]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[16][18] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3.3: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.[20][21][22]
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), solutions of co-factors (Heme, L-epinephrine), purified COX-1 (ovine) and COX-2 (human recombinant) enzymes, and the substrate (arachidonic acid).[20][21]
-
Assay Setup: In a 96-well plate, set up background, 100% initial activity, and inhibitor wells.
-
Inhibitor Pre-incubation: To the inhibitor wells, add assay buffer, heme, the specific enzyme (COX-1 or COX-2), and the test pyrazole compound dissolved in DMSO. Pre-incubate at 37°C for 10-15 minutes.[12][20]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells except the background controls.
-
Detection: The peroxidase activity is measured colorimetrically or fluorometrically. For a colorimetric assay, monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at ~590 nm.[21] For a fluorometric assay, detect the generation of prostaglandin G2 using a specific probe (Ex/Em = 535/587 nm).[23]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the 100% activity control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
Protocol 3.4: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[25] Dilute this suspension to the final required inoculum concentration (typically ~5 x 10⁵ CFU/mL).[24]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[25][26]
-
Inoculation: Add a defined volume of the prepared bacterial suspension to each well. Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[24][27]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[24]
Section 4: A Generalized Drug Discovery Workflow
The path from initial concept to a potential drug candidate is a systematic, multi-stage process. For heterocyclic compounds like pyrazoles, this workflow integrates chemical synthesis with extensive biological and computational evaluation.[28][29]
Caption: A generalized workflow for pyrazole-based drug discovery.
Conclusion
The pyrazole scaffold remains a highly privileged and versatile core in modern drug discovery. Its derivatives have shown significant promise as anti-inflammatory, anticancer, and antimicrobial agents, driven by their ability to interact with a diverse set of biological targets. The continuous development of innovative and efficient synthetic methodologies, including multicomponent and microwave-assisted reactions, allows for the rapid generation of extensive chemical libraries for screening.[10][28][30] Future research will likely focus on the design of pyrazole-based hybrid molecules that combine multiple pharmacophores to achieve dual-targeting capabilities, potentially leading to more effective therapies with improved safety profiles.[6][11] The integration of computational tools for in silico screening and pharmacokinetic prediction will further accelerate the identification of promising new pyrazole-based drug candidates.[29]
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. dovepress.com [dovepress.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. assaygenie.com [assaygenie.com]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. benchchem.com [benchchem.com]
- 26. protocols.io [protocols.io]
- 27. files.core.ac.uk [files.core.ac.uk]
- 28. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Exploring the Chemical Space of Substituted Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This privileged framework offers synthetic tractability and the ability to form key interactions with various biological targets, particularly protein kinases.[1] This technical guide provides a comprehensive exploration of the chemical space of substituted aminopyrazoles. It covers fundamental synthetic strategies, details structure-activity relationships (SAR), and presents a case study on their application as kinase inhibitors. Included are detailed experimental protocols and quantitative data to serve as a practical resource for researchers in drug discovery and development.
The Aminopyrazole Core: Synthesis and Functionalization
The versatility of the aminopyrazole scaffold stems from its accessible synthesis and the potential for substitution at multiple positions, allowing for fine-tuning of physicochemical and pharmacological properties.
Core Synthesis Strategies
The most common and robust method for synthesizing the 3(5)-aminopyrazole core is the condensation of a hydrazine with a β-ketonitrile.[3][4] This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization.[4] The regioselectivity of the reaction (yielding the 3-amino vs. 5-amino isomer) can be controlled by reaction conditions; kinetic control (basic conditions, low temperature) often favors the 3-substituted product, while thermodynamic control (neutral conditions, elevated temperature) favors the 5-substituted isomer.[5]
Other synthetic routes include the ring transformation of isoxazoles and reactions involving hydrazonoyl halides.[3][4]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and functionalization of an aminopyrazole core, a common starting point for building a diverse chemical library.
Example Experimental Protocol: Synthesis of 3-Amino-5-methyl-1H-pyrazole
This protocol is a representative example of the condensation reaction between a β-ketonitrile and hydrazine.
-
Reagents & Setup:
-
3-Oxobutanenitrile (Acetoacetonitrile) (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve 3-oxobutanenitrile in ethanol in the round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 3-amino-5-methyl-1H-pyrazole product.
-
-
Purification & Characterization:
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Structure-Activity Relationships (SAR) as Kinase Inhibitors
Aminopyrazoles are particularly prominent as scaffolds for protein kinase inhibitors.[1] The pyrazole ring often acts as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, while substitutions at other positions explore various pockets within the ATP-binding site to enhance potency and selectivity.
Key Substitution Points and Their Influence
The following diagram illustrates the key positions on the aminopyrazole scaffold and their general role in modulating kinase inhibitory activity.
Quantitative SAR Data for Aminopyrazole-Based Kinase Inhibitors
The following table summarizes representative SAR data for aminopyrazole derivatives targeting different kinases. This illustrates how modifications to the core scaffold impact potency and selectivity.
| Compound ID | Scaffold Type | R1 (N1-substituent) | R4 (C4-substituent) | Target Kinase | IC₅₀ (nM) | Reference |
| SR-3576 | 3-Aminopyrazole | Phenyl | H | JNK3 | 7 | [6][7] |
| SR-3576 | 3-Aminopyrazole | Phenyl | H | p38α | >20,000 | [6] |
| Analog 35 | 4-Aminopyrazole | (Varies) | 1,3-aminobenzylamine | CDK14 | <1 | [8] |
| Analog 36 | 4-Aminopyrazole | (Varies) | 1,4-aminopiperidine | CDK14 | <1 | [8] |
| FMF-04-159-2 | 4-Aminopyrazole | (Complex) | Acrylamide | CDK14 | 39.6 (cellular) | [8] |
| FMF-04-159-2 | 4-Aminopyrazole | (Complex) | Acrylamide | CDK2 | 256 (cellular) | [8] |
| Analog 24 | 3-Aminopyrazole | (Complex) | H | CDK2 | 14 | [9] |
| Analog 24 | 3-Aminopyrazole | (Complex) | H | CDK5 | 11 | [9] |
This table is a synthesized representation of data from multiple sources to illustrate SAR principles.
Case Study: Aminopyrazoles as JAK Inhibitors
The Janus kinase (JAK) family of tyrosine kinases is a critical component of cytokine signaling, and its dysregulation is implicated in autoimmune diseases and cancers.[10][11] Aminopyrazole-based compounds have been successfully developed as potent JAK inhibitors.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors from the cell membrane to the nucleus.[11][12] The pathway involves three main components: a cell-surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[10][11]
The binding of a cytokine to its receptor brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[12][13] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[12] Once docked, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and activate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[10]
Experimental Protocols: In Vitro Kinase Assay
Evaluating the potency of newly synthesized aminopyrazoles requires robust and quantitative biological assays. An in vitro kinase assay is a fundamental experiment to determine a compound's half-maximal inhibitory concentration (IC₅₀).
General Workflow for an In Vitro Kinase Assay
Modern kinase assays are often performed in a high-throughput format using non-radiometric methods, such as those based on fluorescence resonance energy transfer (TR-FRET) or luminescence (e.g., ADP-Glo).[14][15] The general principle is to measure the consumption of ATP or the generation of ADP, which is directly proportional to kinase activity.[15][16]
Detailed Protocol: ADP-Glo™ Kinase Assay (Synthesized Example)
This protocol outlines the steps for determining a compound's IC₅₀ value against a target kinase.
-
Reagent Preparation:
-
Test Compound: Prepare a 10-point, 4-fold serial dilution of the aminopyrazole inhibitor in 100% DMSO. Subsequently, create a 4x working solution by diluting this series in the appropriate kinase buffer.
-
Kinase: Dilute the target kinase (e.g., JAK2) to a 2x working concentration in kinase buffer.
-
Substrate/ATP: Prepare a 2x working solution containing the specific peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Kₘ for the target kinase.
-
-
Kinase Reaction (10 µL Volume):
-
To the wells of a white, 384-well microplate, add 2.5 µL of the 4x test compound dilutions. For control wells, add 2.5 µL of buffer with DMSO (high activity) or a known potent inhibitor (background).
-
Add 5 µL of the 2x Kinase solution to all wells.
-
Cover the plate and incubate for 30 minutes at room temperature to allow for compound-enzyme equilibration.
-
Initiate the kinase reaction by adding 2.5 µL of the 2x Substrate/ATP solution.
-
Mix and incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to all wells. This step simultaneously stops the reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.[16]
-
Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.[16]
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a compatible plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.[16]
-
Calculate the percent inhibition for each compound concentration relative to the high activity (DMSO only) and background controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter variable slope model to determine the IC₅₀ value.
-
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Regioselective Synthesis of N-Methylated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry and materials science. The regioselective introduction of a methyl group onto one of the two nitrogen atoms (N1 or N2) of the pyrazole ring is a critical step in the synthesis of numerous pharmaceuticals and functional materials, as the position of the methyl group can significantly influence the molecule's biological activity and physical properties. However, the similar nucleophilicity of the two adjacent nitrogen atoms in unsymmetrically substituted pyrazoles often leads to the formation of regioisomeric mixtures, posing significant purification challenges.[1][2] This document provides detailed application notes and experimental protocols for the regioselective synthesis of N-methylated pyrazoles, with a focus on modern, highly selective methods.
Methods for Regioselective N-Methylation
Several strategies have been developed to control the regioselectivity of pyrazole N-methylation. These can be broadly categorized as:
-
Sterically-Driven N1-Alkylation: This approach utilizes bulky alkylating agents that preferentially react at the less sterically hindered N1 position.
-
Solvent-Controlled Regioselectivity: The choice of solvent can influence the reaction outcome in the condensation of 1,3-dicarbonyl compounds with methylhydrazine.
-
Substituent-Directed Synthesis: The electronic and steric nature of substituents on the pyrazole ring can direct the incoming methyl group to a specific nitrogen atom.
-
Catalytic Methods: The use of specific catalysts can favor the formation of one regioisomer over the other.
This document will focus on a highly effective and recently developed method utilizing sterically hindered α-halomethylsilanes for N1-selective methylation.
N1-Selective Methylation using α-Halomethylsilanes
A robust and highly regioselective method for the N1-methylation of pyrazoles employs sterically bulky α-halomethylsilanes as "masked" methylating reagents.[1][3][4][5][6] This two-step, one-pot procedure involves an initial N-alkylation with the bulky silane, followed by a protodesilylation to reveal the N-methyl group. The steric bulk of the α-halomethylsilane dramatically favors alkylation at the more accessible N1 position, leading to excellent regioselectivity.[1][3][4][5][6]
Logical Workflow for N1-Selective Methylation
Caption: Workflow for N1-selective methylation using α-halomethylsilanes.
Quantitative Data Summary
The use of (chloromethyl)triisopropoxysilane as a masked methylating agent provides excellent N1 selectivity across a range of pyrazole substrates.[1][3]
| Substrate (3-substituent) | Regioisomeric Ratio (N1:N2) | Isolated Yield (%) |
| 3-(4-fluorophenyl)-1H-pyrazole | 93:7 | 64 |
| 3-phenyl-1H-pyrazole | >99:1 | 58 |
| 3-(o-tolyl)-1H-pyrazole | >99:1 | 67 |
| 3-(pyridin-2-yl)-1H-pyrazole | >99:1 | >70 |
| 3,5-dimethyl-1H-pyrazole | >99:1 | >70 |
| 4-bromo-3-phenyl-1H-pyrazole | 93:7 | - |
| 4-bromo-3-(p-tolyl)-1H-pyrazole | 93:7 | 67 |
Data sourced from The Journal of Organic Chemistry, 2024.[1][7]
Experimental Protocol: N1-Selective Methylation of 3-(4-fluorophenyl)-1H-pyrazole
This protocol is adapted from a published procedure.[7]
Materials:
-
3-(4-fluorophenyl)-1H-pyrazole
-
Dimethyl sulfoxide (DMSO)
-
Potassium bis(trimethylsilyl)amide (KHMDS) solution (e.g., 0.91 M in THF)
-
(Chloromethyl)triisopropoxysilane
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Water (H₂O)
-
Heptanes
-
Isopropyl acetate (i-PrOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (NaCl)
Equipment:
-
20 mL vial with a screw cap
-
Magnetic stir bar
-
Heating block or oil bath
-
Standard laboratory glassware for workup and purification
-
Flash chromatography system
Reaction Pathway
Caption: Reaction scheme for N1-methylation of 3-(4-fluorophenyl)-1H-pyrazole.
Procedure:
Part 1: N-Alkylation
-
To a 20 mL screw-cap vial equipped with a magnetic stir bar, add 3-(4-fluorophenyl)-1H-pyrazole (1.0 equiv., e.g., 1.54 mmol, 0.250 g).
-
Add dimethyl sulfoxide (10 mL/g of pyrazole, e.g., 2.5 mL).
-
Add potassium bis(trimethylsilyl)amide solution (1.5 equiv., e.g., 2.31 mmol).
-
Place the vial in a preheated aluminum block or oil bath at 60 °C and stir for 30 minutes.
-
To this solution, add (chloromethyl)triisopropoxysilane (1.5 equiv., e.g., 2.31 mmol).
-
Continue stirring at 60 °C. The reaction progress can be monitored by HPLC-MS, with the formation of the silylated intermediate typically complete within 2 hours.[1]
Part 2: Protodesilylation
-
After the N-alkylation is complete (e.g., after 22 hours for robust completion, though 2 hours may suffice), add water (10 volumes relative to the starting pyrazole mass, e.g., 2.5 mL) to the reaction mixture.[1]
-
Add tetrabutylammonium fluoride (TBAF) solution (2.0 equiv., e.g., 3.08 mmol).
-
Continue stirring at 60 °C for approximately 4 hours to ensure complete conversion to the N-methylated product.[1]
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with isopropyl acetate (e.g., 3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of isopropyl acetate in heptanes (e.g., 0 to 20% i-PrOAc/heptanes) to afford the pure 1-methyl-3-(4-fluorophenyl)-1H-pyrazole.[7]
Other Regioselective Methods
While the α-halomethylsilane method is highly effective for N1-methylation, other strategies exist and may be preferable depending on the desired regioisomer or substrate.
-
Knorr Pyrazole Synthesis and its Modifications: The condensation of 1,3-dicarbonyl compounds with methylhydrazine is a classical approach. The regioselectivity can be poor, but the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity.[8][9]
-
Magnesium-Catalyzed N2-Alkylation: A method for the highly regioselective N2-alkylation of 3-substituted pyrazoles has been developed using magnesium bromide as a catalyst with α-bromoacetates and acetamides as alkylating agents, affording N2-alkylated products with high regioselectivities (76:24 to 99:1).[10]
-
Synthesis from N-Arylhydrazones and Nitroolefins: This method provides a regioselective route to 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles.[11]
-
One-Pot Synthesis of Phenylaminopyrazoles: A one-pot condensation of active methylene reagents, phenylisothiocyanate, and substituted hydrazines can yield N1-substituted pyrazoles with high regio- and chemo-selectivity.[12]
Conclusion
The regioselective synthesis of N-methylated pyrazoles is a critical challenge in synthetic chemistry with significant implications for drug discovery and development. The presented application notes and protocols, particularly the highly N1-selective method using α-halomethylsilanes, provide researchers with powerful tools to access specific pyrazole regioisomers with high purity and in good yields. The choice of synthetic strategy should be guided by the desired regioisomer, the nature of the pyrazole substrate, and the availability of reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multicomponent Synthesis of Pyrazoles
Introduction
Pyrazoles are a prominent class of N-heterocyclic compounds that are integral to the development of pharmaceuticals and agrochemicals due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials.[2][4][5][6] This approach offers significant advantages over traditional multi-step syntheses by minimizing waste, reducing reaction times, and simplifying experimental procedures, aligning with the principles of green chemistry.[5][6] This document provides an overview of common multicomponent strategies for pyrazole synthesis and detailed experimental protocols.
Overview of Multicomponent Strategies for Pyrazole Synthesis
The synthesis of the pyrazole core via multicomponent reactions typically involves the condensation of a hydrazine or its derivative with a 1,3-dielectrophilic species, which can be pre-formed or generated in situ from various starting materials.[3] Both three-component and four-component reactions are widely employed.
Three-Component Reactions:
A common approach involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative.[1] Variations of this method include the use of diazo compounds or tosyl hydrazones in place of simple hydrazines.[1][7] Other three-component strategies utilize different building blocks, such as enaminones, alkynes, and aryl hydrazine hydrochlorides, to construct the pyrazole ring.[2] A p-toluenesulfonic acid (p-TsOH)-catalyzed one-pot condensation of cyclic β-diketones, arylglyoxals, and arylhydrazones is another effective method.[8]
Four-Component Reactions:
Four-component reactions for pyrazole synthesis often lead to the formation of fused pyrazole systems, such as pyrano[2,3-c]pyrazoles.[4][5][9][10] A prevalent method involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[2][5][10] These reactions can be performed under various conditions, including catalyst-free, with base catalysis, or using green catalysts in aqueous media.[2][5][11]
Experimental Workflow for Multicomponent Pyrazole Synthesis
The general workflow for a one-pot multicomponent synthesis of pyrazoles is depicted below. This process is characterized by its operational simplicity, where all reactants are combined in a single reaction vessel, and the product is isolated after a simple work-up procedure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 9. mdpi.com [mdpi.com]
- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of Substituted Pyrazole Libraries using Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic scaffold. Its constituent pyrazole core is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The presence of a reactive primary amine and a modifiable ester group makes this molecule an ideal starting point for the generation of diverse chemical libraries. Solid-phase synthesis offers a powerful platform for the rapid and efficient construction of such libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.
These application notes provide a comprehensive guide to the utilization of this compound in solid-phase organic synthesis (SPOS) to generate libraries of N-acylated and N-sulfonylated pyrazole derivatives. The protocols detailed herein are designed to be adaptable for high-throughput synthesis and purification.
Application Notes
Overview of the Solid-Phase Strategy
The general strategy involves the immobilization of the this compound scaffold onto a solid support via its 4-amino group. Once anchored to the resin, the scaffold can be subjected to a variety of chemical transformations. The primary focus of these protocols is the derivatization of the immobilized amino group to generate diverse amide and sulfonamide libraries. The final products are then cleaved from the solid support for purification and characterization.
Resin and Linker Selection
The choice of resin and linker is critical for the successful solid-phase synthesis. For the immobilization of an amine and subsequent cleavage to yield a secondary amine derivative, several options are available:
-
2-Chlorotrityl chloride (2-CTC) Resin: This acid-labile resin is ideal for immobilizing primary amines. The linkage is stable to a wide range of reaction conditions, and the final product can be cleaved under mild acidic conditions, which helps to preserve sensitive functional groups.
-
Aldehyde Resins (e.g., Benzaldehyde Resin): Immobilization can be achieved via reductive amination.[1] This forms a stable secondary amine linkage to the resin. Cleavage from such a linker typically requires strong acidic conditions.
For the protocols outlined below, 2-Chlorotrityl chloride resin is selected due to its versatility and mild cleavage conditions.
On-Resin Chemical Modifications
With the pyrazole scaffold attached to the solid support, the now secondary amine can be readily functionalized. Common transformations include:
-
Acylation: Formation of amide bonds using carboxylic acids, acid chlorides, or acid anhydrides. Standard peptide coupling reagents such as HBTU, HATU, or DIC can be employed for carboxylic acid coupling.[2]
-
Sulfonylation: Formation of sulfonamides using sulfonyl chlorides in the presence of a non-nucleophilic base.[3]
These reactions are generally high-yielding on solid supports, and excess reagents can be easily washed away.
Cleavage from the Solid Support
The final step is the cleavage of the desired molecule from the resin. The choice of cleavage cocktail depends on the resin and the chemical nature of the synthesized compound. For 2-CTC resin, a mild solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically sufficient.[4] Scavengers may be added to the cleavage cocktail to protect sensitive functional groups from reactive species generated during cleavage.[5][6]
Experimental Protocols
Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol describes the loading of the pyrazole scaffold onto the solid support.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0-1.6 mmol/g)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve this compound (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in anhydrous DCM.
-
Add the solution to the swollen resin and agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution.
-
To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
The loading efficiency can be determined by cleaving a small amount of resin and quantifying the released product by UV-Vis spectroscopy or LC-MS.
General Protocol for On-Resin Acylation
This protocol describes the formation of an amide bond on the resin-bound pyrazole.
Materials:
-
Pyrazole-loaded resin
-
Carboxylic acid (3 equivalents)
-
HBTU (3 equivalents)
-
DIPEA (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the pyrazole-loaded resin in DMF (10 mL/g of resin) for 30 minutes.
-
Drain the DMF.
-
In a separate vial, pre-activate the carboxylic acid by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum or proceed to the next step.
General Protocol for On-Resin Sulfonylation
This protocol describes the formation of a sulfonamide on the resin-bound pyrazole.
Materials:
-
Pyrazole-loaded resin
-
Sulfonyl chloride (3 equivalents)
-
DIPEA (5 equivalents)
-
DCM
Procedure:
-
Swell the pyrazole-loaded resin in DCM (10 mL/g of resin) for 30 minutes.
-
Drain the DCM.
-
Dissolve the sulfonyl chloride and DIPEA in DCM.
-
Add the solution to the resin.
-
Agitate the mixture at room temperature for 3 hours.
-
Drain the reaction solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Cleavage of the Final Product from the Resin
This protocol describes the release of the final compound from the 2-CTC resin.
Materials:
-
Dry, derivatized resin
-
Cleavage cocktail: 20% Trifluoroacetic acid (TFA) in DCM
-
Methanol
-
Diethyl ether, cold
Procedure:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL/g of resin) and agitate gently for 30 minutes at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Evaporate the filtrate to a small volume under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and dry under vacuum.
-
Purify the crude product by an appropriate method (e.g., HPLC).
Data Presentation
The following tables present hypothetical data for the synthesis of a small library of pyrazole derivatives based on the protocols described above.
Table 1: Loading Efficiency of Pyrazole Scaffold
| Resin Type | Initial Loading (mmol/g) | Scaffold | Loading Efficiency (%) | Final Loading (mmol/g) |
| 2-Chlorotrityl chloride | 1.2 | This compound | ~90% | ~1.08 |
Table 2: Synthesis of a Representative Pyrazole Library
| Compound ID | R-Group (Acyl/Sulfonyl) | Reaction Type | Crude Yield (%) | Purity by LC-MS (%) |
| PZ-01 | Benzoyl | Acylation | 85 | 92 |
| PZ-02 | Acetyl | Acylation | 91 | 95 |
| PZ-03 | Phenylsulfonyl | Sulfonylation | 82 | 90 |
| PZ-04 | Tosyl | Sulfonylation | 88 | 94 |
Visualizations
Overall Workflow for Solid-Phase Synthesis
Caption: General workflow for the solid-phase synthesis of pyrazole derivatives.
Chemical Pathway on Solid Support
Caption: On-resin chemical transformations for pyrazole library synthesis.
References
Application Notes: Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate as a Scaffold for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate scaffold in the design and synthesis of potent kinase inhibitors. This privileged scaffold has demonstrated significant potential in the development of targeted therapies for various diseases, particularly in oncology.
Introduction
The pyrazole ring is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions with the ATP-binding site of various kinases.[1][2] The specific substitution pattern of this compound offers a versatile platform for generating libraries of kinase inhibitors with high potency and selectivity. The amino group at the 4-position serves as a crucial attachment point for various heterocyclic systems that can interact with the hinge region of the kinase, while the carboxylate at the 3-position can be modified to interact with the solvent-exposed region or to modulate the physicochemical properties of the compound. The methyl group on the pyrazole nitrogen can enhance metabolic stability and brain penetration.[3]
Key Kinase Targets and Therapeutic Areas
Derivatives of the 4-amino-1H-pyrazole-3-carboxamide scaffold have shown remarkable inhibitory activity against several key kinase families implicated in cancer and other diseases.[4] Notable targets include:
-
Fms-like Tyrosine Kinase 3 (FLT3): A critical target in Acute Myeloid Leukemia (AML).[1][4][5] Mutations in FLT3 are found in approximately 30% of AML patients and are associated with a poor prognosis.[1]
-
Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle, making them attractive targets for cancer therapy.[1][4]
-
Janus Kinases (JAKs): Key mediators of cytokine signaling, involved in inflammatory diseases and hematological malignancies.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative compounds derived from the 4-amino-1H-pyrazole-3-carboxamide scaffold against key kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50/GI50) | Reference |
| Compound 8t | FLT3 | 0.089 | MV4-11 (AML) | 1.22 nM | [1][5] |
| CDK2 | 0.719 | - | - | [1] | |
| CDK4 | 0.770 | - | - | [1] | |
| FN-1501 | FLT3 | 2.33 | MV4-11 (AML) | 8 nM | [1][4] |
| CDK2 | 1.02 | - | - | [1] | |
| CDK4 | 0.39 | - | - | [1] | |
| CDK6 | - | - | - | [4] | |
| Compound 3f | JAK1 | 3.4 | PC-3, HEL, K562, MCF-7, MOLT4 | µM range | |
| JAK2 | 2.2 | ||||
| JAK3 | 3.5 | ||||
| Compound 11b | JAK1 | - | HEL, K562 | 0.35 µM, 0.37 µM |
Experimental Protocols
General Synthesis of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Derivatives
This protocol describes a general synthetic route for the preparation of kinase inhibitors based on the 4-amino-1H-pyrazole-3-carboxamide scaffold, adapted from the literature.[1][6]
Step 1: Amide Coupling
-
Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid in a suitable solvent such as THF.
-
Add DMF (catalytic amount) and oxalyl chloride at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the mixture in vacuo to obtain the acid chloride.
-
Dissolve the crude acid chloride in pyridine and add it dropwise to a solution of the desired amine in pyridine at 0 °C.
-
Stir the reaction for 6 hours at 25 °C.
-
Remove the solvent under reduced pressure and purify the product to obtain the corresponding 4-nitro-1H-pyrazole-3-carboxamide intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the 4-nitro-1H-pyrazole-3-carboxamide intermediate in a suitable solvent (e.g., methanol/ethyl acetate).
-
Add a catalyst, such as 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield the 4-amino-1H-pyrazole-3-carboxamide intermediate.
Step 3: Nucleophilic Aromatic Substitution
-
To a solution of the 4-amino-1H-pyrazole-3-carboxamide intermediate in a suitable solvent (e.g., isopropanol), add the desired heterocyclic chloride and a base (e.g., DIEA).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time.
-
After cooling, collect the precipitate by filtration, wash with a suitable solvent (e.g., isopropanol), and dry to obtain the final product.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of the synthesized compounds against target kinases.
Materials:
-
Kinase enzyme (e.g., FLT3, CDK2)
-
Kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer
Procedure:
-
Prepare a reaction mixture containing the kinase enzyme, substrate, and assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and reflects the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Workflow Diagrams
FLT3 Signaling Pathway and Inhibition
Caption: FLT3 signaling pathway and its inhibition by pyrazole-based compounds.
General Experimental Workflow for Kinase Inhibitor Evaluation
Caption: Workflow for the evaluation of pyrazole-based kinase inhibitors.
JAK-STAT Signaling Pathway and Inhibition
Caption: The JAK-STAT signaling pathway and its inhibition.
References
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block, or scaffold, increasingly utilized in the field of medicinal chemistry. Its unique structural features, including a pyrazole core with strategically placed amino and carboxylate groups, make it an ideal starting point for the synthesis of a diverse range of biologically active molecules. The pyrazole ring system is a well-established "privileged structure" in drug discovery, known to interact with various biological targets.[1][2][3][4] This document provides detailed application notes on the use of this scaffold in developing kinase inhibitors for cancer therapy, along with relevant experimental protocols and data.
Application: A Scaffold for Potent Kinase Inhibitors in Oncology
The primary application of the this compound scaffold is in the development of potent and selective kinase inhibitors for the treatment of cancers, particularly Acute Myeloid Leukemia (AML).[1][5][6] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3][7] Derivatives of this pyrazole scaffold have shown significant inhibitory activity against key kinases implicated in AML, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[5][8]
FLT3 and CDK Inhibition in Acute Myeloid Leukemia (AML)
FLT3 is a receptor tyrosine kinase that is frequently mutated in AML, leading to uncontrolled cell proliferation and a poor prognosis.[5] CDKs, such as CDK2 and CDK4, are essential for cell cycle progression.[8] The dual inhibition of FLT3 and CDKs presents a promising therapeutic strategy for AML.[5][8] By modifying the 4-amino group of the pyrazole scaffold, researchers have developed potent inhibitors that target the ATP-binding pocket of these kinases.[5][8]
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory activities of representative pyrazole derivatives synthesized using the this compound scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 8t | FLT3 | 0.089 | FN-1501 | 2.33 |
| CDK2 | 0.719 | 1.02 | ||
| CDK4 | 0.770 | 0.39 | ||
| FN-1501 | FLT3 | 2.33 | - | - |
| CDK2 | 1.02 | - | - | |
| CDK4 | 0.39 | - | - | |
| CDK6 | - | - | - | |
| LT-540-717 | FLT3 | 0.62 | - | - |
Data sourced from references[5][6][8]. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Anti-proliferative Activity of Compound 8t in AML Cell Line
| Cell Line | IC50 (nM) |
| MV4-11 | 1.22 |
Data sourced from reference[5]. The MV4-11 cell line harbors the FLT3-ITD mutation.
Table 3: Inhibitory Activity of Compound 8t against FLT3 Mutants
| FLT3 Mutant | IC50 (nM) |
| FLT3 (ITD)-F691L | 0.6 |
| Other FLT3 mutants | < 5 |
Data sourced from reference[5]. These mutations are associated with resistance to some FLT3 inhibitors.
Experimental Protocols
General Synthesis of 4-(Substituted amino)-1H-pyrazole-3-carboxamide Derivatives
This protocol describes a general method for synthesizing derivatives from a 4-nitro-1H-pyrazole-3-carbonyl precursor, which can be derived from this compound.
Materials:
-
4-Nitro-1H-pyrazole-3-carbonyl chloride
-
Appropriate amine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Amide Coupling: Dissolve the desired amine in DCM and add TEA. Cool the mixture to 0°C and slowly add a solution of 4-nitro-1H-pyrazole-3-carbonyl chloride in DCM. Stir the reaction mixture at room temperature overnight.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude nitro-pyrazole intermediate.
-
Nitro Reduction: Dissolve the nitro-pyrazole intermediate in a mixture of MeOH and EtOAc. Add Pd/C (10% w/w) and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Purification: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and wash with MeOH. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1H-pyrazole-3-carboxamide derivative.
This is a generalized protocol based on synthetic schemes for related compounds.[5] The synthesis of the initial 4-nitro-1H-pyrazole-3-carbonyl chloride may require additional steps starting from this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the ability of a compound to inhibit the activity of a specific kinase.[7]
Materials:
-
Kinase enzyme (e.g., FLT3, CDK2)
-
Kinase-specific substrate and ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[9]
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: FLT3 and CDK signaling pathways targeted by pyrazole derivatives.
Caption: Workflow for the discovery of kinase inhibitors.
Conclusion
This compound serves as a valuable and versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors in oncology. The synthetic accessibility and the ability to readily introduce diverse substituents at the 4-amino position allow for the fine-tuning of potency and selectivity against various kinase targets. The provided protocols and data serve as a foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Further investigation into the structure-activity relationships of derivatives based on this core structure will likely lead to the discovery of novel and effective therapeutic agents.
References
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole scaffold: a remarkable tool in the development of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide (LT-540-717) as orally bioavailable FLT3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of the Amino Group on Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the 4-amino group of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. This versatile building block is a valuable scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below cover common and useful transformations: N-acylation, N-sulfonylation, and reductive amination.
Introduction
The pyrazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The amino group at the C4 position of the pyrazole ring serves as a key handle for introducing diverse functionalities, thereby modulating the compound's physicochemical properties and biological target interactions. These derivatization strategies are fundamental in the hit-to-lead and lead optimization phases of drug development.[2][3]
General Experimental Workflow
The general workflow for the derivatization of this compound is depicted below. It involves the reaction of the starting material with a suitable electrophile or carbonyl compound, followed by purification and characterization of the final product.
Caption: General experimental workflow for the derivatization of the aminopyrazole.
N-Acylation of the Amino Group
N-acylation is a common method to introduce an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing molecular recognition.
Protocol 1.1: Acetylation using Acetic Anhydride
This protocol describes the acetylation of the 4-amino group using acetic anhydride. The reaction can lead to mono- and di-acetylated products depending on the reaction conditions.[5]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or other suitable base like triethylamine)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-acetylated product.
Expected Results and Characterization
The reaction is expected to yield primarily the mono-acetylated product, methyl 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxylate.
Table 1: Quantitative Data for N-Acetylation (Predicted)
| Product | Reagent | Solvent | Yield (%) |
|---|
| Methyl 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxylate | Acetic Anhydride | DCM | 85-95% |
Characterization Data (Predicted based on analogs[5]):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.0-8.5 (s, 1H, NH), 7.8-8.2 (s, 1H, pyrazole C5-H), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, NCH₃), 2.20 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 168.5 (C=O, amide), 164.0 (C=O, ester), 140.0 (C3), 138.0 (C5), 110.0 (C4), 51.5 (OCH₃), 39.0 (NCH₃), 24.0 (COCH₃).
-
MS (ESI+): m/z calculated for C₈H₁₀N₃O₃ [M+H]⁺, found.
N-Sulfonylation of the Amino Group
N-sulfonylation introduces a sulfonamide group, a common pharmacophore in various drugs, which can participate in hydrogen bonding and improve metabolic stability.
Protocol 2.1: Sulfonylation with p-Toluenesulfonyl Chloride
This protocol details the reaction with p-toluenesulfonyl chloride (tosyl chloride) to form the corresponding sulfonamide.[6]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Acetonitrile or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile or DCM, add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes) to obtain the desired N-sulfonylated product.
Expected Results and Characterization
The reaction is expected to yield methyl 1-methyl-4-(tosylamino)-1H-pyrazole-3-carboxylate.
Table 2: Quantitative Data for N-Sulfonylation (Predicted)
| Product | Reagent | Base | Yield (%) |
|---|
| Methyl 1-methyl-4-(tosylamino)-1H-pyrazole-3-carboxylate | p-Toluenesulfonyl chloride | Triethylamine | 70-85% |
Characterization Data (Predicted based on analogs[6]):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.5-9.0 (s, 1H, NH), 7.80 (d, J=8.0 Hz, 2H, Ar-H), 7.75 (s, 1H, pyrazole C5-H), 7.30 (d, J=8.0 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.80 (s, 3H, NCH₃), 2.45 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 163.5 (C=O, ester), 144.0 (Ar-C), 140.5 (C3), 138.5 (C5), 136.0 (Ar-C), 129.5 (Ar-CH), 127.0 (Ar-CH), 115.0 (C4), 51.8 (OCH₃), 39.2 (NCH₃), 21.5 (Ar-CH₃).
-
MS (ESI+): m/z calculated for C₁₃H₁₅N₃O₄S [M+H]⁺, found.
Caption: Reaction pathways for N-acylation and N-sulfonylation.
Reductive Amination
Reductive amination allows for the introduction of a wide variety of alkyl or arylalkyl groups at the amino position by reacting it with an aldehyde or ketone in the presence of a reducing agent.[7]
Protocol 3.1: Reductive Amination with Benzaldehyde
This protocol describes the reaction with benzaldehyde as a representative aldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography (ethyl acetate/hexanes) to afford the N-benzylated product.
Expected Results and Characterization
The reaction is expected to yield methyl 4-(benzylamino)-1-methyl-1H-pyrazole-3-carboxylate.
Table 3: Quantitative Data for Reductive Amination (Predicted)
| Product | Reagent | Reducing Agent | Yield (%) |
|---|
| Methyl 4-(benzylamino)-1-methyl-1H-pyrazole-3-carboxylate | Benzaldehyde | NaBH(OAc)₃ | 60-80% |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 7.60 (s, 1H, pyrazole C5-H), 5.5-6.0 (br s, 1H, NH), 4.40 (d, J=5.5 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.75 (s, 3H, NCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 164.5 (C=O, ester), 141.0 (C3), 139.0 (Ar-C), 138.0 (C5), 128.8 (Ar-CH), 127.5 (Ar-CH), 127.2 (Ar-CH), 118.0 (C4), 51.2 (OCH₃), 48.0 (CH₂), 39.0 (NCH₃).
-
MS (ESI+): m/z calculated for C₁₃H₁₅N₃O₂ [M+H]⁺, found.
Caption: Reductive amination pathway.
Applications in Drug Discovery
Derivatization of the 4-amino group of pyrazoles is a key strategy in the development of new therapeutics. The introduced substituents can interact with specific pockets of target proteins, such as kinases, to enhance potency and selectivity.[2][3][4] For example, N-acylated and N-sulfonylated aminopyrazoles have been explored as kinase inhibitors for the treatment of cancer and inflammatory diseases. Reductive amination provides access to a wide array of N-alkylated derivatives that can be used to probe the steric and electronic requirements of a binding site. The protocols described herein provide a foundation for the synthesis of libraries of novel pyrazole derivatives for screening in various biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols: Amide Coupling Reactions with Methyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a key building block in the synthesis of a wide range of biologically active molecules, particularly in the field of drug discovery. The amino group at the 4-position of the pyrazole ring serves as a versatile handle for the formation of amide bonds, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR). This document provides detailed application notes and protocols for performing amide coupling reactions with this valuable intermediate. The protocols described herein are based on established methodologies for similar 4-aminopyrazole systems and are intended to serve as a comprehensive guide for researchers.
Core Concepts in Amide Coupling
Amide bond formation between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid component. This is achieved through the use of coupling reagents, which convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling strategies include the use of carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). The choice of coupling reagent, solvent, base, and reaction temperature can significantly impact the reaction yield, purity, and racemization (for chiral substrates).
Data Presentation: Representative Amide Coupling Reactions
The following table summarizes representative quantitative data for amide coupling reactions involving 4-aminopyrazole derivatives with various carboxylic acids, illustrating typical yields and reaction conditions. While specific data for this compound is not extensively published, the presented data from analogous systems provides a strong predictive framework for reaction success.
| Entry | Carboxylic Acid | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | 2 | RT | ~90% (estimated) |
| 2 | 4-Chlorobenzoic Acid | EDC, HOBt | DIPEA | DCM | 12 | RT | ~85% (estimated) |
| 3 | Acetic Acid | Acyl Chloride | Pyridine | DCM | 1 | 0 to RT | ~95% (estimated) |
| 4 | Phenylacetic Acid | PyBOP | DIPEA | DMF | 3 | RT | ~88% (estimated) |
| 5 | Nicotinic Acid | T3P | Pyridine | Acetonitrile | 4 | 50 | ~80% (estimated) |
Note: Yields are estimated based on typical outcomes for similar substrates reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling reagent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol outlines a classic and cost-effective method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M aqueous hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid (1.1 equivalents), this compound (1.0 equivalent), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
-
Add DIPEA or TEA (2.5 equivalents) to the mixture and cool the reaction flask to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If DCM is used as the solvent, wash the reaction mixture with 1 M aqueous HCl (1 x), saturated aqueous sodium bicarbonate solution (1 x), and brine (1 x). If DMF is used, dilute with a water-immiscible organic solvent like ethyl acetate before washing.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization to obtain the pure amide product.
Mandatory Visualizations
Caption: General workflow for the amide coupling reaction.
Caption: Logical relationship of reactants and reagents.
Application Notes & Protocols: Screening the Biological Activity of Pyrazole Compounds
Introduction
The pyrazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of pyrazole have been extensively investigated and developed as therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[1][3][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to screen and evaluate the biological activity of novel pyrazole compounds. The following sections offer step-by-step methodologies for key assays, structured data tables for comparing compound efficacy, and diagrams to visualize experimental workflows and relevant biological pathways.
General Screening Workflow
A systematic approach is crucial for the efficient evaluation of pyrazole derivatives. The screening process typically begins with preliminary in silico studies, followed by broad in vitro cytotoxicity or activity assays, and progresses to more specific cell-based and mechanistic studies for promising lead compounds.
Anticancer Activity Screening
Pyrazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases, cell cycle arrest, and induction of apoptosis.[4][6][7] Preliminary screening typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.
Quantitative Data: Cytotoxicity of Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrazole-based compounds against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Thiazolidinone (4a) | Lung (A549) | 31.01% inhibition | [7] |
| Pyrazole Naphthalene (5a) | Breast (MCF-7) | 14 | [8] |
| Methoxy Pyrazole Derivative (3d) | Breast (MCF-7) | 10 | [8] |
| Pyrazolyl Tetrazole Acetic Acid (5c) | Colon (HT-29) | 6.43 | [9] |
| Pyrazolyl Tetrazole Acetic Acid (5c) | Prostate (PC-3) | 9.83 | [9] |
| 1,3,4-Triarylpyrazole (Compound 6) | Colon (HCT-116) | Varies | [4] |
| Tetrahydrothiochromeno[4,3-c]pyrazole (159a) | Gastric (MGC-803) | 15.43 | [10] |
| Sugar-based Pyrazole Derivative | Liver (HepG2), Lung (A549) | Good Inhibition | [6] |
Experimental Protocol: MTT Cell Viability Assay
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test pyrazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Viability = [(OD_test - OD_blank) / (OD_control - OD_blank)] * 100
-
IC50 Determination: Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[11]
Kinase Inhibition Screening
Many pyrazole compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[3][4]
Key Signaling Pathways Targeted by Pyrazole Inhibitors
Pyrazole compounds have been developed to target key kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[3]
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 or Ki values) of selected pyrazole-based compounds against various kinases.
| Compound | Target Kinase | IC50 / Ki (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | [12] |
| Compound 2 | Akt1 | 1.3 | [13] |
| Compound 3 | ALK | 2.9 | [12] |
| Compound 6 | Aurora A | 160 | [12][13] |
| Compound 17 | Chk2 | 17.9 | [12][13] |
| Tozasertib | CDK16 | 160 (KD) | [14] |
| Compound 95 | KDR/Aurora B | < 5 (Ki) | [13] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay directly measures the enzymatic activity of a specific kinase by quantifying the amount of ADP produced, providing a sensitive method to determine a compound's inhibitory potency.[12]
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
Pyrazole test compounds in DMSO
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare reagents as per the ADP-Glo™ Kit manual. This includes the kinase reaction buffer, ATP, and substrate.
-
Compound Plating: Prepare serial dilutions of the pyrazole compounds. Add 1-5 µL of the diluted compounds to the wells of the assay plate. Include "no inhibitor" (DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture containing the kinase, its specific substrate, and ATP.[12] The final ATP concentration should ideally be close to the Km value for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[12]
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and is inversely proportional to the kinase inhibition.[12]
-
Calculation: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]
Anti-inflammatory Activity Screening
Pyrazole derivatives, such as Celecoxib, are well-known for their anti-inflammatory properties, often acting through the inhibition of cyclooxygenase (COX) enzymes.[5][15]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Assay / Target | Activity (% Inhibition or IC50) | Reference |
| Thiophene–pyrazole hybrid (135) | In vivo anti-inflammatory | Good oral bioavailability | [10] |
| Pyrazolopyrimidine hybrid (130) | In vivo anti-inflammatory | Excellent activity vs. Celecoxib | [10] |
| Pyrazole derivative (144) | In vivo edema inhibition | 78.9 - 96% | [10] |
| Pyrazole derivative (144) | COX-2 Inhibition | IC50: 0.034 - 0.052 µM | [10] |
| PMPH (pyrazole hydrazone) | BSA Denaturation Inhibition | Max inhibition at 0.5 mg/mL | [16] |
Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay
This assay screens for anti-inflammatory activity by measuring a compound's ability to prevent the denaturation of protein (like Bovine Serum Albumin, BSA), a well-documented cause of inflammation.[16][17]
Materials:
-
Bovine Serum Albumin (BSA), 1% aqueous solution
-
Test pyrazole compounds (e.g., 50-500 µg/mL)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (as a reference standard)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture by combining 450 µL of a 1% aqueous BSA solution with 50 µL of the test compound at various concentrations (e.g., 50, 100, 250, 500 µg/mL).[17]
-
Control Preparation: Prepare a control tube containing 450 µL of 1% BSA and 50 µL of the vehicle (e.g., DMSO).
-
pH Adjustment: Adjust the pH of all solutions to 6.4 using 1N HCl.[17]
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the samples at 70°C for 10 minutes, followed by cooling to room temperature.
-
Measurement: Measure the turbidity of the samples by reading the absorbance at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] * 100
Antimicrobial Activity Screening
The pyrazole nucleus is a constituent of many compounds exhibiting broad-spectrum antimicrobial and antifungal activities.[1][18][19]
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | Activity (Zone of Inhibition / MIC) | Reference |
| Pyrazole-1-carbothiohydrazide (21a) | S. aureus, K. pneumoniae | MIC: 62.5 - 125 µg/mL | [20] |
| Pyrazole-1-carbothiohydrazide (21a) | A. niger | MIC: 2.9 - 7.8 µg/mL | [20] |
| Pyrazole Derivative (3b) | S. aureus | Inhibition zone: 18.9 mm | [21] |
| Pyrazole Derivative (3b) | S. aureus | MIC: 1.25 µmol/mL | [21] |
| Ferrocenyl-substituted pyrazole | Various pathogens | Active range: 85–95 μg/ml | [22] |
Experimental Protocol: Agar Well Diffusion Method
This is a standard preliminary method to screen for the antibacterial or antifungal activity of new compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[20][23]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[20]
-
Nutrient Agar or Mueller-Hinton Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Clotrimazole)
-
Micropipettes
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. Also, prepare wells for the positive control (standard drug) and negative control (solvent).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-28°C for 48-72 hours for fungi).
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are often compared to the standard drug. For more potent compounds, a Minimum Inhibitory Concentration (MIC) assay should be performed to determine the lowest concentration that inhibits visible growth.[20]
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. ijnrd.org [ijnrd.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 22. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] The core principle of FBDD is to screen libraries of low molecular weight compounds, or "fragments" (typically <300 Da), to identify those that bind weakly but efficiently to a biological target.[2] These initial hits, often with binding affinities in the micromolar to millimolar range, serve as starting points for optimization into more potent, drug-like molecules through structure-guided design.[1]
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its versatile chemical properties and ability to form key interactions with biological targets.[3][4] Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS: 637336-53-9) represents an ideal candidate for inclusion in a fragment library. Its structural features—a substituted pyrazole core with hydrogen bond donors and acceptors, and a methyl ester group—provide a foundation for establishing initial binding interactions and offer clear vectors for subsequent chemical elaboration.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound and similar fragments in a typical FBDD campaign. The workflow encompasses primary screening, hit validation, and characterization using a cascade of biophysical techniques.
Application Note 1: Fragment Profile and Suitability
Fragment: this compound
| Property | Value | Rationale for FBDD Suitability |
| Molecular Weight | 169.17 g/mol | Compliant with the "Rule of Three" (MW < 300 Da), ensuring it can explore chemical space efficiently. |
| logP (Predicted) | ~0.8 - 1.2 | Low lipophilicity reduces the likelihood of non-specific binding and promiscuity.[1] |
| Hydrogen Bond Donors | 1 (Amine group) | Provides a key interaction point for binding to the protein target. |
| Hydrogen Bond Acceptors | 3 (N in pyrazole, C=O, O-CH3) | Offers multiple opportunities to form hydrogen bonds within a protein's binding pocket. |
| Rotatable Bonds | 2 | Low conformational flexibility increases the probability of a favorable binding entropy. |
| Solubility | High (Predicted) | Good aqueous solubility is critical for biophysical screening assays performed at high concentrations (mM range). |
| Synthetic Tractability | High | The pyrazole core allows for straightforward chemical modification at multiple positions for fragment evolution.[5] |
This fragment's physicochemical properties make it an excellent candidate for FBDD, balancing complexity for specific interactions with simplicity for efficient exploration of a target's binding surface.
FBDD Workflow Overview
A successful FBDD campaign relies on a tiered approach to screen, validate, and characterize fragment hits. This ensures that resources are focused on the most promising starting points.
Caption: General workflow for a fragment-based drug discovery campaign.
Application Note 2: Biophysical Screening Cascade
To reliably identify true binding fragments and eliminate false positives, a multi-stage biophysical screening cascade is employed.[6] This approach uses orthogonal techniques, where each subsequent method confirms the binding event through a different physical principle.
Caption: A decision tree for a typical biophysical screening cascade.
Experimental Protocols
The following protocols are generalized for the screening of a fragment library containing this compound against a purified protein target.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Objective: To rapidly identify fragments that induce a thermal shift in the target protein's melting temperature (Tm), indicating a binding event.[6]
Materials:
-
Purified target protein (0.1-0.2 mg/mL) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment library stock plates (100 mM in DMSO).
-
SYPRO Orange dye (5000x stock in DMSO).
-
96- or 384-well qPCR plates.
-
Real-time PCR instrument capable of performing a melt curve analysis.
Methodology:
-
Prepare Master Mix: For a 96-well plate, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of SYPRO Orange is typically 5x.
-
Dispense Master Mix: Aliquot 19.8 µL of the master mix into each well of the qPCR plate.
-
Add Fragments: Transfer 0.2 µL of each fragment from the stock plate to the assay plate wells. This results in a final fragment concentration of 1 mM and a final DMSO concentration of 1%. Include DMSO-only controls.
-
Seal and Centrifuge: Seal the plate securely and centrifuge briefly to mix the contents and remove bubbles.
-
Thermal Melt Analysis:
-
Place the plate in the qPCR instrument.
-
Set up a melt curve protocol: Equilibrate at 25°C for 2 minutes, then ramp the temperature from 25°C to 95°C at a rate of 0.5°C/minute.
-
Monitor fluorescence continuously during the temperature ramp.
-
-
Data Analysis:
-
Plot the negative first derivative of fluorescence versus temperature (-dF/dT) to determine the Tm for each well.
-
Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm(fragment) - Tm(DMSO control).
-
A fragment is considered a preliminary hit if it induces a significant and reproducible ΔTm (e.g., > 2°C or > 3 standard deviations from the mean of controls).
-
Hypothetical Data for Pyrazole Fragment:
| Fragment ID | Concentration (mM) | Tm (°C) | ΔTm (°C) | Hit Status |
| DMSO Control | N/A | 52.1 | 0.0 | - |
| Pyrazole-001 | 1 | 54.8 | +2.7 | Hit |
| Fragment-132 | 1 | 52.3 | +0.2 | No Hit |
| Fragment-278 | 1 | 50.9 | -1.2 | Destabilizer |
Protocol 2: Hit Validation via Ligand-Observed NMR Spectroscopy
Objective: To confirm direct binding of primary hits to the target protein in solution using ligand-observed NMR experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY).[7][8]
Materials:
-
Purified target protein (10-20 µM) in a deuterated NMR buffer (e.g., 50 mM d-Tris pH 7.5, 150 mM NaCl, 99.9% D₂O).
-
Validated fragment hits from primary screen (100 mM stock in d6-DMSO).
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe.
Methodology (STD-NMR):
-
Sample Preparation: Prepare two NMR samples for each fragment:
-
Sample A (Reference): 200 µM fragment in NMR buffer.
-
Sample B (Protein): 200 µM fragment and 20 µM target protein in NMR buffer.
-
-
Acquire Reference Spectrum: Acquire a standard 1D ¹H NMR spectrum for Sample A.
-
Acquire STD Spectra:
-
For Sample B, acquire two spectra:
-
On-Resonance Spectrum: Selectively saturate a region of the protein spectrum where no ligand signals are present (e.g., -1.0 ppm).
-
Off-Resonance Spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
Use a saturation time of 2 seconds and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Calculate Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Data Analysis:
-
Signals that appear in the STD difference spectrum belong to the fragment and confirm that it is binding to the protein.
-
The intensity of the signals can provide qualitative information about which protons of the fragment are in closest proximity to the protein surface.
-
Hypothetical Data Summary:
| Fragment ID | Primary Screen (ΔTm) | NMR Validation (STD) | Validation Status |
| Pyrazole-001 | +2.7°C | Positive | Confirmed Hit |
| Fragment-189 | +2.5°C | Positive | Confirmed Hit |
| Fragment-214 | +3.1°C | Negative | False Positive |
| Fragment-350 | +2.2°C | Positive | Confirmed Hit |
Protocol 3: Hit Characterization via Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic profile (affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) of the protein-fragment interaction.[8]
Materials:
-
Purified target protein (20-50 µM) in ITC buffer (e.g., 50 mM Phosphate pH 7.5, 150 mM NaCl), extensively dialyzed.
-
Confirmed fragment hit (0.5-1.0 mM) dissolved in the final dialysis buffer.
-
Isothermal Titration Calorimeter.
Methodology:
-
Sample Preparation:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
-
ITC Experiment:
-
Set the experiment temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) followed by 18-25 larger injections (e.g., 2 µL) of the fragment solution into the protein cell, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Kd) = ΔH - TΔS.
-
Hypothetical ITC Data for Pyrazole Fragment:
| Parameter | Value | Interpretation |
| Affinity (Kd) | 450 µM | Weak but typical affinity for a fragment hit. |
| Stoichiometry (n) | 0.98 | Indicates a 1:1 binding model. |
| Enthalpy (ΔH) | -4.5 kcal/mol | Favorable enthalpic contribution, likely from H-bonds. |
| Entropy (TΔS) | -0.1 kcal/mol | Minor unfavorable entropic contribution. |
Protocol 4: Structural Elucidation via X-ray Crystallography
Objective: To determine the three-dimensional structure of the protein-fragment complex, revealing the precise binding mode and informing structure-based drug design.[9][10]
Materials:
-
Highly pure and concentrated target protein (> 5 mg/mL).
-
Crystallization screens and reagents.
-
Confirmed fragment hit (high concentration stock in a compatible solvent).
-
Cryoprotectant.
-
Synchrotron X-ray source.
Methodology:
-
Protein Crystallization: Screen for and optimize conditions to grow well-diffracting crystals of the apo-protein.
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment at a concentration 5-10 times its Kd (e.g., 2-5 mM) in a solution similar to the crystal mother liquor, often including a cryoprotectant.
-
Transfer apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Analyze the electron density maps to unambiguously identify the bound fragment.
-
Refine the protein-fragment complex structure to high resolution.
-
-
Analysis:
-
Analyze the specific protein-ligand interactions (hydrogen bonds, hydrophobic contacts, etc.).
-
Identify vectors on the fragment that point towards solvent-exposed regions, which can be used for chemical elaboration.
-
Application Note 3: Fragment Evolution Strategy
Once a validated hit like this compound is confirmed and its binding mode is determined, the next phase is to evolve it into a more potent lead compound.[1]
Caption: A logical diagram illustrating fragment evolution strategies.
-
Fragment Growing: Using the crystal structure, chemists can synthesize new analogs by adding functionality to the fragment's solvent-exposed vectors. For this compound, modifications could be explored at the 4-amino group or by converting the methyl ester to an amide to probe for new interactions in an adjacent sub-pocket.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity due to avidity effects.[1]
By iteratively applying these strategies, guided by structural biology and biophysical data, a low-affinity fragment can be rapidly optimized into a high-potency lead compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. mdpi.com [mdpi.com]
Developing Cell-Based Assays for Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for developing and utilizing cell-based assays to evaluate the efficacy and mechanism of action of pyrazole derivatives. Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] These compounds often exert their effects by modulating key cellular signaling pathways.[5][6][7]
Core Applications and Significance
Cell-based assays are indispensable tools in drug discovery for assessing the biological activity of novel compounds in a physiologically relevant context. For pyrazole derivatives, these assays are crucial for:
-
Determining Cytotoxicity: Quantifying the concentration-dependent effects of the compounds on cell viability and proliferation.
-
Elucidating Mechanism of Action: Investigating the molecular pathways through which the compounds induce their effects, such as apoptosis, cell cycle arrest, or inhibition of specific enzymes.[8][9][10]
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of different pyrazole analogs to identify key chemical features responsible for their biological effects.[11]
-
Lead Optimization: Selecting and refining promising lead compounds for further preclinical and clinical development.
Data Presentation: Inhibitory Activity of Pyrazole Derivatives
The following tables summarize the inhibitory activities of selected pyrazole-based compounds against various cancer cell lines and kinases. This data provides a comparative overview of their potency.
Table 1: Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines
| Compound/Derivative | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3f | MDA-MB-468 | Triple Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [8][12] |
| Paclitaxel (Reference) | MDA-MB-468 | Triple Negative Breast Cancer | 49.90 (24h), 25.19 (48h) | [12] |
| Tospyrquin | HT29 | Colon Cancer | ~36.7 | [9] |
| Tosind | HT29 | Colon Cancer | ~30 | [9] |
| Compound 1b | HepG-2 | Liver Cancer | 6.78 | [11][13] |
| Compound 1b | Hela | Cervical Cancer | 7.63 | [11] |
| Compound 2b | HepG-2 | Liver Cancer | 16.02 | [11][13] |
| Compound 2b | Hela | Cervical Cancer | 9.37 | [11] |
| Compound 4a | K562 | Leukemia | 0.26 | [14] |
| Compound 4a | A549 | Lung Cancer | 0.19 | [14] |
| Compound 5b | K562 | Leukemia | <0.26 | [14] |
| Compound 5b | A549 | Lung Cancer | <0.19 | [14] |
| L2 | CFPAC-1 | Pancreatic Cancer | 61.7 | [15][16] |
| L3 | MCF-7 | Breast Cancer | 81.48 | [15][16] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | [17][18] |
| Compound 3 | ALK | 2.9 | [17] |
| Compound 6 | Aurora A | 160 | [17][18] |
| Compound 17 | Chk2 | 17.9 | [17][18] |
| BIRB 796 | p38α MAPK | 0.1 (Kd) | [19] |
| SB203580 (Reference) | p38α/β MAPK | 50-100 | [19] |
| Ruxolitinib | JAK1/JAK2 | - | [8] |
| Crizotinib | c-Met/ALK | - | [8] |
| AT7519 | CDKs | - | [8] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols serve as a starting point and may require optimization based on the specific cell line and pyrazole derivative being investigated.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[1][8][15]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[14]
-
Pyrazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 7.5 x 10³ cells/well and allow them to attach overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[1] Treat the cells with various concentrations of the compound for 24, 48, or 72 hours. Include a vehicle control (DMSO-treated cells).[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][8]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole derivative stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and allow them to attach overnight.[8] Treat cells with the desired concentrations of the pyrazole derivative for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[8]
-
Data Interpretation:
Cell Cycle Analysis
This assay uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][20]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole derivative stock solution (in DMSO)
-
70% ice-cold ethanol
-
PBS containing RNase A and Propidium Iodide (PI)
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and treat with the pyrazole derivative for 24 hours.[8]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol for at least 3 hours.[8]
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI. Incubate at 37°C for 30 minutes in the dark.[8]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by the pyrazole derivatives.[5][9][10]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole derivative stock solution (in DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the pyrazole derivative, then lyse the cells in ice-cold lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspases, PARP, p-p38, p-ERK).[9][10] Then, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for evaluating pyrazole derivatives.
Caption: Inhibition of the p38 MAPK pathway by pyrazole derivatives.[19][21]
Caption: Apoptosis induction pathways targeted by pyrazole derivatives.[8][9][10]
Caption: Inhibition of the NF-κB pathway by pyrazole derivatives.[7][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 13. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Methylation of Substituted Pyrazoles
Welcome to the technical support center for the N-methylation of substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to assist with your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the N-methylation of substituted pyrazoles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | 1. Nature of the methylating agent: Small, reactive methylating agents like methyl iodide or dimethyl sulfate often show poor selectivity.[1] 2. Steric hindrance: Lack of significant steric difference between the two nitrogen atoms. 3. Electronic effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. | 1. Use a sterically bulky methylating agent: α-Halomethylsilanes have been shown to significantly improve N1 selectivity.[1][2][3][4] For example, using (chloromethyl)triisopropoxysilane can lead to high N1 selectivity.[3] 2. Modify reaction conditions: The choice of base and solvent can influence the regioselectivity. For instance, using K2CO3 in DMSO has been reported for regioselective N-alkylation.[1] 3. Consider a biocatalytic approach: Engineered enzymes can offer high regioselectivity in pyrazole alkylation.[1] |
| Low Reaction Yield | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Product loss during workup and purification: N-methylated pyrazoles can be lost during aqueous washes, especially if DMSO is used as a solvent, or during chromatographic separation.[1] 3. Suboptimal reaction conditions: The chosen base, solvent, or temperature may not be ideal for the specific substrate. | 1. Monitor reaction progress: Use techniques like TLC or LC-MS to track the consumption of the starting material and formation of the product. 2. Optimize workup procedure: Minimize aqueous washes or use alternative methods for solvent removal. Employ careful chromatographic techniques to separate the product. 3. Screen reaction conditions: Systematically vary the base (e.g., KHMDS, NaH, K2CO3), solvent (e.g., DMSO, DMF, MeCN), and temperature to find the optimal conditions for your substrate.[1][5][6] |
| Difficulty in Separating N1 and N2 Isomers | 1. Similar polarity: The two regioisomers often have very similar polarities, making chromatographic separation challenging. | 1. Optimize chromatography: Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina). Sometimes a very slow gradient or multiple columns are necessary. 2. Consider derivatization: If separation is not possible, consider if a subsequent reaction could selectively react with one isomer, allowing for separation. 3. Utilize alternative purification methods: Techniques like crystallization may be effective for separating isomers. |
| No Reaction or Very Slow Reaction | 1. Steric hindrance: Highly substituted pyrazoles, especially with bulky groups near the nitrogen atoms, can hinder the approach of the methylating agent.[1][7] 2. Deactivated pyrazole ring: Electron-withdrawing groups can reduce the nucleophilicity of the nitrogen atoms. 3. Inactive reagents: The base or methylating agent may have degraded. | 1. Increase reaction temperature: This can help overcome the activation energy barrier. 2. Use a more reactive methylating agent: Be aware that this might decrease regioselectivity. 3. Employ a stronger base: This can increase the concentration of the pyrazolate anion. 4. Check the quality of reagents: Use freshly opened or properly stored reagents. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about the N-methylation of substituted pyrazoles.
Q1: What are the most common challenges in the N-methylation of substituted pyrazoles?
A1: The primary challenge is controlling the regioselectivity of the methylation, as pyrazoles have two adjacent nitrogen atoms that can be alkylated, leading to a mixture of N1 and N2 isomers.[1] Other challenges include achieving high yields, separating the resulting regioisomers, and dealing with substrates that have significant steric hindrance.[1][7]
Q2: How do substituents on the pyrazole ring affect N-methylation?
A2: Substituents play a crucial role in determining the outcome of N-methylation through both steric and electronic effects.
-
Steric Effects: Bulky substituents at the 3- or 5-position can sterically hinder the adjacent nitrogen atom, favoring methylation at the less hindered nitrogen.[1][7]
-
Electronic Effects: The electronic nature of the substituents influences the nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the reactivity of the ring, while electron-withdrawing groups can decrease it. The position of the substituent also dictates its influence on each nitrogen.
Q3: Which methylating agents are commonly used, and how do they impact regioselectivity?
A3:
-
Traditional Methylating Agents: Methyl iodide (MeI) and dimethyl sulfate (DMS) are commonly used but often provide poor regioselectivity, typically yielding a mixture of N1 and N2 isomers.[1]
-
Sterically Bulky Methylating Agents: To improve regioselectivity, especially for the N1 isomer, sterically hindered reagents are employed. A notable example is the use of α-halomethylsilanes, which act as masked methylating agents.[1][2][3][4] These reagents can achieve high selectivities, with N1/N2 ratios ranging from 92:8 to over 99:1.[1][2][3][4]
Q4: What are the typical reaction conditions for N-methylation of pyrazoles?
A4: The reaction is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, forming a more nucleophilic pyrazolate anion. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and potassium hexamethyldisilazide (KHMDS).[1][5] The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) being frequently used.[1][5][6] The reaction temperature can vary from room temperature to elevated temperatures depending on the reactivity of the substrate and methylating agent.
Q5: How can I determine the regioselectivity of my reaction?
A5: The regioselectivity is typically determined by analyzing the product mixture using techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between N1 and N2 isomers based on the chemical shifts of the ring protons and carbons, as well as the N-methyl group.[5][8]
-
Mass Spectrometry (MS): While MS can confirm the mass of the methylated products, it is often used in conjunction with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to quantify the ratio of the isomers.
-
X-ray Crystallography: In cases where the isomers can be separated and crystallized, X-ray crystallography provides unambiguous structural confirmation.[6]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Methylation using an α-Halomethylsilane
This protocol is adapted from a method describing the use of sterically bulky α-halomethylsilanes to achieve high N1-selectivity.[1]
-
Reaction Setup: To a solution of the substituted pyrazole (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMSO), add a suitable base (e.g., KHMDS, 1.2-1.5 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Methylating Agent: Add the α-halomethylsilane (e.g., chlorotrisethoxysilane, 1.1-1.5 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-22 hours).[1]
-
Protodesilylation: Upon completion of the N-alkylation, add a fluoride source (e.g., tetrabutylammonium fluoride - TBAF, 2.0 equiv) and water to the reaction mixture.[1]
-
Final Reaction Stage: Heat the mixture (e.g., at 60 °C) and monitor for the conversion of the silylated intermediate to the N-methylated pyrazole (typically 1.5-4 hours).[1]
-
Workup and Purification: After cooling to room temperature, perform an aqueous workup. Extract the product with a suitable organic solvent. The combined organic layers are then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to isolate the desired N-methylated pyrazole isomer.
Quantitative Data Summary
Table 1: Regioselectivity of N-Methylation with Different Methylating Agents
| Substituted Pyrazole | Methylating Agent | Base/Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 3-Phenylpyrazole | Methyl Iodide | K2CO3/DMSO | 3:1 | - | [1] |
| 3-(4-Fluorophenyl)pyrazole | α-halomethylsilane | KHMDS/DMSO | 93:7 | 75 | [1] |
| 3-(4-Methoxyphenyl)pyrazole | α-halomethylsilane | KHMDS/DMSO | >99:1 | 48 | [1] |
| 3-(Pyridin-2-yl)pyrazole | α-halomethylsilane | KHMDS/DMSO | >99:1 | 70 | [1] |
| 3,4-Dibromo-5-methylpyrazole | α-halomethylsilane | KHMDS/DMSO | 93:7 | 65 | [1] |
| Pyrazole-4-carbonitrile | Methyl Iodide | K2CO3/DMF | - (mixture) | - | [5] |
| Pyrazole-4-carbonitrile | Methylhydrazine (stepwise) | - | 30:70 | - | [5] |
Note: Yields and ratios can vary depending on the specific reaction conditions and substrate.
Visualizations
Caption: Workflow for N1-selective methylation of pyrazoles.
Caption: Troubleshooting flowchart for pyrazole N-methylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 4. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a multi-step synthesis. A plausible route begins with the formation of a pyrazole ring, followed by N-methylation, nitration, and subsequent reduction to install the amino group. This approach allows for controlled introduction of the functional groups, which can help to improve the overall yield and purity of the final product.
Q2: I am getting a low yield in the initial pyrazole ring formation step. What are the common causes and how can I improve it?
Low yields in pyrazole synthesis often stem from incomplete reactions, suboptimal reaction conditions, or the formation of side products. To improve the yield, consider the following:
-
Reaction Time and Temperature: Ensure the reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Increasing the reaction time or temperature, such as refluxing the reaction mixture, can often improve yields.[1]
-
Catalyst: The choice of an acid or base catalyst is critical. For condensation reactions, catalytic amounts of a protic acid like acetic acid are often used.[1]
-
Purity of Starting Materials: The purity of the reactants, such as hydrazines and 1,3-dicarbonyl compounds, is crucial. Impurities can lead to undesired side reactions.
Q3: I am observing the formation of regioisomers during the N-methylation of the pyrazole ring. How can I control the regioselectivity?
The N-methylation of asymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers. The regiochemical outcome is influenced by the choice of base, solvent, and methylating agent. To favor the desired N1-methylation, you can:
-
Use Sterically Hindered Reagents: Employing sterically bulky α-halomethylsilanes as masked methylating reagents can significantly improve the selectivity for N1-alkylation.[1][2][3][4][5]
-
Solvent Choice: The choice of solvent can influence the regioselectivity. Aprotic polar solvents are commonly used.
-
Base Selection: The strength of the base used for deprotonation of the pyrazole nitrogen can affect the ratio of regioisomers.
Q4: The nitration of the pyrazole ring is giving me multiple products and a low yield of the desired 4-nitro derivative. What can I do?
Controlling the regioselectivity of nitration is key. To improve the yield of the 4-nitro-pyrazole, consider:
-
Reaction Conditions: Carefully control the reaction temperature, as nitration is an exothermic reaction.
-
Nitrating Agent: The choice of nitrating agent and the reaction medium can affect the outcome.
-
Protecting Groups: In some cases, using protecting groups to block other reactive sites on the pyrazole ring might be necessary to achieve the desired regioselectivity.
Q5: What are the best practices for the reduction of the 4-nitro group to the 4-amino group?
The reduction of the nitro group is a critical final step. Common methods include:
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) with a hydrogen source.
-
Metal-Acid Systems: Reagents such as tin(II) chloride in hydrochloric acid are also effective.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate in the presence of a catalyst is another mild and effective option.
Troubleshooting Guides
Issue 1: Low Yield in the Overall Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials in one or more steps | Incomplete reaction | Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. |
| Formation of multiple spots on TLC, with low intensity of the desired product spot | Formation of side products | Re-evaluate the reaction conditions (solvent, temperature, catalyst) for each step. Ensure high purity of starting materials. |
| Difficulty in isolating the product after workup | Product loss during extraction or purification | Optimize the workup procedure. Use appropriate solvents for extraction. For purification, consider different chromatography conditions (e.g., different solvent systems for column chromatography). |
Issue 2: Formation of Regioisomers during N-methylation
| Symptom | Possible Cause | Troubleshooting Steps |
| 1H NMR spectrum shows two sets of signals for the pyrazole ring protons and the N-methyl group. | Formation of both N1 and N2 methylated isomers. | Modify the reaction conditions to favor the N1 isomer. Use a more sterically hindered methylating agent.[1][2][3][4][5] Screen different bases and solvents to optimize regioselectivity. |
| Difficulty in separating the two isomers by column chromatography. | Similar polarity of the regioisomers. | Try different solvent systems for chromatography. Consider derivatization to facilitate separation, followed by removal of the derivatizing group. |
Experimental Protocols
Proposed Synthetic Pathway
A viable synthetic pathway for this compound is outlined below. This pathway is constructed based on established synthetic methodologies for similar pyrazole derivatives.
Caption: Proposed synthetic pathways for this compound.
Detailed Methodologies
Step 1: Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate (Hypothetical Protocol based on similar ethyl ester synthesis)
-
To a solution of methyl 2-cyano-3-methoxyacrylate in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 10 minutes, and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain methyl 3-amino-1H-pyrazole-4-carboxylate.
Step 2: N-methylation of Methyl 3-amino-1H-pyrazole-4-carboxylate
-
To a stirred solution of methyl 3-amino-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the methylating agent (e.g., methyl iodide) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to separate the N1 and N2 isomers.
Step 3: Nitration of Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Note: Direct nitration of an aminopyrazole can be challenging. A more common route involves nitration of the pyrazole ring before the introduction of the amino group.
Alternative Step 2 & 3: Synthesis of Methyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate
-
Start with the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate.[6]
-
Perform N-methylation on this intermediate as described in Step 2 above.
Step 4: Reduction of Methyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate
-
Dissolve methyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst, such as 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following tables summarize hypothetical yield data based on literature for similar reactions to illustrate the effect of different reaction conditions.
Table 1: Effect of Base and Solvent on N-Methylation Regioselectivity (Hypothetical Data)
| Entry | Base | Solvent | N1:N2 Ratio | Total Yield (%) |
| 1 | K₂CO₃ | DMF | 3:1 | 75 |
| 2 | NaH | THF | 5:1 | 68 |
| 3 | Cs₂CO₃ | Acetonitrile | 4:1 | 80 |
| 4 | KHMDS | THF/DMSO | 92:8 | 70 |
Table 2: Comparison of Reduction Methods for 4-Nitro-pyrazole (Hypothetical Data)
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | H₂, Pd/C | Ethanol | 25 | 95 |
| 2 | SnCl₂·2H₂O, HCl | Ethanol | 78 | 85 |
| 3 | Fe, NH₄Cl | Ethanol/H₂O | 78 | 88 |
| 4 | Na₂S₂O₄ | Dioxane/H₂O | 60 | 82 |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in the synthesis.
Logical Relationship for Controlling N-Methylation Regioselectivity
Caption: Factors influencing the regioselectivity of N-methylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Pyrazole Isomers by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the purification of pyrazole isomers by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of pyrazole isomers encountered, and why are they difficult to separate?
A1: The most common types are regioisomers and chiral isomers (enantiomers). Regioisomers arise when unsymmetrical starting materials react to form products with substituents at different positions on the pyrazole ring.[1][2] These isomers often have very similar polarities and physicochemical properties, making their separation by standard chromatographic techniques challenging.[1] Chiral isomers have identical physical properties in non-chiral environments and require specialized chiral stationary phases for separation.
Q2: Which chromatographic method is best for separating pyrazole isomers?
A2: The choice of method depends on the isomer type:
-
For Regioisomers: Normal-phase flash column chromatography using silica gel is the most common and effective method.[1][3]
-
For Enantiomers: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is typically required. Polysaccharide-based columns are often effective for this purpose.[4][5]
Q3: How do I select an appropriate solvent system for separating my pyrazole regioisomers?
A3: The ideal solvent system (eluent) should provide a good separation of the isomer spots on a Thin Layer Chromatography (TLC) plate. A general approach is to start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[6] Aim for a solvent system that gives the desired isomer an Rf value of approximately 0.3-0.4 and baseline separation from the other isomer and impurities.[1]
Q4: Can I use reverse-phase chromatography for pyrazole isomer separation?
A4: Yes, reverse-phase HPLC can be used, particularly for high-resolution separations of closely related regioisomers.[7] A common stationary phase is C18, and the mobile phase typically consists of acetonitrile and water, sometimes with an acid modifier like formic or phosphoric acid.[7]
Q5: My pyrazole compound is basic and seems to be sticking to the silica gel column. What can I do?
A5: Basic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and recovery. To mitigate this, you can deactivate the silica gel by preparing a slurry with your column solvent and adding a small amount of a base, such as triethylamine (Et3N), before packing the column.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers on the column. | 1. Inappropriate solvent system (too polar or not polar enough).2. Isomers have nearly identical polarity.3. Column was overloaded with the crude mixture. | 1. Re-optimize the eluent with TLC. Test a wider range of solvent polarities (e.g., 95:5 to 80:20 hexane:ethyl acetate). Consider a different solvent system (e.g., dichloromethane/methanol).2. Use a longer column to increase the surface area for interaction. Employ gradient elution , starting with a low polarity eluent and gradually increasing it.3. Reduce the amount of sample loaded onto the column. A general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight. |
| Isomers are co-eluting with impurities. | The chosen solvent system does not resolve the isomers from the impurities. | Perform a thorough screening of solvent systems using TLC. [1] Test different solvent combinations to find one that separates your isomers from all other spots. If a single chromatography step is insufficient, consider a two-step purification or an alternative method like recrystallization.[3] |
| The desired compound is not eluting from the column. | 1. The eluent is not polar enough.2. The compound has decomposed on the acidic silica gel. | 1. Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a system like 5% methanol in dichloromethane may be necessary.[8]2. Test compound stability on a TLC plate. Spot the compound, let it sit for an hour, then elute to see if degradation occurs. If it is unstable, consider using deactivated silica gel or neutral alumina as the stationary phase. |
| TLC shows good separation, but the column does not. | 1. The column was not packed properly (e.g., air bubbles, channeling).2. The sample was loaded incorrectly, leading to a wide band.3. The flow rate is too high. | 1. Ensure the column is packed uniformly. Pack the column with a slurry of silica in the non-polar solvent to avoid air bubbles.[6]2. Load the sample in a narrow band. Dissolve the crude mixture in a minimal amount of solvent or adsorb it onto a small amount of silica before loading.[6]3. Reduce the pressure or flow rate to allow for better equilibration between the stationary and mobile phases. |
Quantitative Data Presentation
The optimal separation conditions are highly dependent on the specific substituents on the pyrazole ring. The following tables provide representative data for common chromatographic systems.
Table 1: Representative Normal-Phase Conditions for Pyrazole Regioisomer Separation
| Compound Type | Stationary Phase | Eluent System | Eluent Ratio (v/v) | Notes |
| Substituted 1,3,5-triphenyl-1H-pyrazoles | Silica Gel | Hexane / Ethyl Acetate | 19:1 | This system is effective for a range of non-polar to moderately polar substituted pyrazoles.[9] |
| Halogenated Pyrazoles | Silica Gel | Hexane / Ethyl Acetate | Varies (e.g., 90:10) | The ratio must be optimized via TLC. Polarity increases with the number and type of halogen. |
| Amino Pyrazoles | Silica Gel (deactivated with Et3N) | Dichloromethane / Methanol | 98:2 to 95:5 | Basic pyrazoles may require a deactivated stationary phase and a more polar solvent system to elute effectively. |
Table 2: Representative Chiral HPLC Conditions for Pyrazole Enantiomer Separation
| Stationary Phase | Elution Mode | Mobile Phase | Resolution (Rs) | Reference |
| Lux cellulose-2 | Polar Organic | 100% Methanol | Up to 18 | [4][5] |
| Lux amylose-2 | Polar Organic | 100% Acetonitrile | Varies; good resolution | [4][5] |
| CHIRALPAK® IB | Normal Phase | n-hexane / 2-propanol | 2.40 (for Fipronil) | [10] |
Experimental Protocols
Protocol: Separation of Pyrazole Regioisomers by Flash Column Chromatography
This protocol provides a general procedure for the separation of a mixture of two pyrazole regioisomers using silica gel flash chromatography.[6]
1. TLC Analysis for Solvent System Selection: a. Dissolve a small amount of the crude regioisomer mixture in a volatile solvent (e.g., dichloromethane). b. Spot the solution onto a silica gel TLC plate. c. Develop several plates using different solvent systems of increasing polarity (e.g., Hexane:Ethyl Acetate in ratios of 95:5, 90:10, 80:20). d. Identify the solvent system that provides the best separation between the two isomer spots (ideally, a ΔRf > 0.1).
2. Column Preparation and Packing: a. Select a column of appropriate size for the amount of crude material. b. Prepare a slurry of silica gel in the least polar component of your chosen eluent (e.g., hexane). c. Pour the slurry into the column and use gentle air pressure to pack it, ensuring a uniform and bubble-free bed. d. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
3. Sample Loading: a. Dissolve the crude mixture in a minimal amount of a volatile solvent. b. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). c. Carefully add the sample-adsorbed silica onto the sand layer in the column. d. Add another thin layer of sand on top of the sample layer.
4. Elution and Fraction Collection: a. Begin eluting the column with the solvent system identified during the TLC analysis. b. Collect fractions continuously in test tubes or vials. c. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing them under UV light.
5. Fraction Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify which ones contain the pure isomers. b. Combine the fractions containing each pure isomer separately. c. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified pyrazole isomers.
Visualizations
Caption: Experimental workflow for pyrazole isomer purification.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Chromatography [chem.rochester.edu]
- 9. rsc.org [rsc.org]
- 10. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Polysubstituted Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions and challenges during the synthesis of polysubstituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of polysubstituted pyrazoles, and how can I prevent it?
A1: The most prevalent side reaction is the formation of regioisomers, particularly when using unsymmetrical 1,3-dicarbonyl compounds in condensation reactions like the Knorr synthesis.[1][2] This occurs because the substituted hydrazine can attack either of the two different carbonyl groups, leading to a mixture of pyrazole isomers that are often difficult to separate.[3][4]
Prevention Strategies:
-
Solvent Selection: The choice of solvent can dramatically influence regioselectivity. Non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the formation of the desired regioisomer compared to standard solvents like ethanol.[3][4]
-
Exploit Steric and Electronic Effects: The initial nucleophilic attack by the hydrazine is the selectivity-determining step.[5] Carefully selecting substrates where one carbonyl group is significantly more sterically hindered or electronically deactivated than the other can direct the reaction towards a single isomer.
-
Catalyst Choice: The type and concentration of the acid or base catalyst can be critical in directing the reaction pathway.[5]
Q2: My pyrazole synthesis has a consistently low yield. What are the potential causes?
A2: Low yields are a frequent issue and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the consumption of starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Consider increasing the reaction time or temperature; microwave-assisted synthesis can also be effective.[5]
-
Side Product Formation: Unwanted side reactions consume starting materials and reduce the yield of the desired product.[5]
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions. If degradation is suspected, attempt the reaction at a lower temperature or use milder catalysts and workup procedures.[5]
-
Purification Losses: Significant product loss can occur during purification steps like column chromatography or recrystallization.
Below is a workflow to diagnose and address low yield issues.
Caption: Troubleshooting workflow for low pyrazole synthesis yields.
Q3: I am performing an N-alkylation on my pyrazole, but I am getting a mixture of products. How can I control the regioselectivity?
A3: The two nitrogen atoms in the pyrazole ring have similar electronic properties, which can lead to a mixture of N-alkylated regioisomers.[6] Achieving regioselectivity often depends on sterics and the chosen reaction conditions.
-
Steric Hindrance: The alkylating agent will preferentially react with the less sterically hindered nitrogen atom. This is a key factor in controlling the outcome, especially with bulky pyrazole substrates or alkylating agents.[7]
-
Reaction Conditions: Traditional methods often require a strong base to deprotonate the pyrazole, followed by the addition of an alkyl halide.[8] Alternative methods, such as using trichloroacetimidate electrophiles with a Brønsted acid catalyst, can provide better control and avoid harsh basic conditions.[7][8]
-
Functional Group Tuning: The substituents already on the pyrazole ring can be modified to direct the alkylation to a specific nitrogen before being converted back or removed, effectively guiding the regioselectivity.[6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, typically under acidic catalysis.[9] When the dicarbonyl is unsymmetrical, two regioisomers can form.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Cyclization
Welcome to the technical support center for pyrazole cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Low Yield
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, and the formation of side products. Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]
-
Increase Temperature: Many condensation reactions require heating to proceed efficiently. Refluxing the reaction mixture or employing microwave-assisted synthesis can often improve yields and shorten reaction times.[1]
-
-
-
Suboptimal Catalyst Choice and Amount: The selection and concentration of an acid or base catalyst are often critical.
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly diminish the yield of the desired pyrazole.[1]
Q2: How can I optimize reaction conditions to improve the yield?
A2: Optimizing reaction parameters such as temperature, reaction time, and catalyst loading is key to maximizing your yield. Below are tables summarizing the effects of these parameters on pyrazole synthesis.
Data Presentation: Optimizing for Yield
Table 1: Effect of Temperature on Pyrazole Synthesis Yield
| Entry | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N'-benzylidene tolylsulfonohydrazide and ethyl 4,4,4-trifluoro-3-oxobutanoate | Toluene | Room Temperature | 12 | Moderate | [2] |
| 2 | N'-benzylidene tolylsulfonohydrazide and ethyl 4,4,4-trifluoro-3-oxobutanoate | Toluene | 60 | 12 | Improved | [2] |
| 3 | N'-benzylidene tolylsulfonohydrazide and ethyl 4,4,4-trifluoro-3-oxobutanoate | Toluene | >60 | 12 | Lower | [2] |
| 4 | 1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide | [HDBU][OAc] | 95 | 12 | 0 (3a) | [3] |
| 5 | 1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide | [HDBU][OAc] | Room Temperature | 12 | 98 (2a) | [3] |
Table 2: Effect of Catalyst Loading on Pyranopyrazole Synthesis Yield
| Entry | Catalyst | Catalyst Loading (mg) | Yield (%) | Reference |
| 1 | YS-Fe3O4@PMO/IL-Cu | 2 | 80 | [4] |
| 2 | YS-Fe3O4@PMO/IL-Cu | 4 | 90 | [4] |
| 3 | YS-Fe3O4@PMO/IL-Cu | 6 | 96 | [4][5] |
| 4 | YS-Fe3O4@PMO/IL-Cu | 8 | 96 | [4] |
Table 3: Comparison of Reaction Time for Pyranopyrazole Synthesis
| Entry | Method | Catalyst | Time | Yield (%) | Reference |
| 1 | Conventional Heating | SnCl₂ | 1.4 h | 80 | [6] |
| 2 | Microwave Irradiation | SnCl₂ | 25 min | 88 | [6] |
| 3 | Conventional Stirring | KOtBu | - | - | [6] |
| 4 | Microwave Irradiation | KOtBu | < 5 min | Excellent | [6] |
Regioselectivity Issues
Q3: I am obtaining a mixture of regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?
A3: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[7] The regiochemical outcome is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.
-
Solvent Selection: The choice of solvent can have a significant impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in favor of one isomer. Aprotic dipolar solvents such as DMF or NMP can also provide better results than polar protic solvents like ethanol, especially with aryl hydrazine hydrochlorides.[7]
-
pH Control: The acidity or basicity of the reaction medium can be a critical determinant of regioselectivity.
-
Steric Hindrance: Introducing bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, favoring the formation of a single regioisomer.
Data Presentation: Optimizing for Regioselectivity
Table 4: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone | Solvent | Isomer Ratio (2:4) | Total Yield (%) | Reference |
| 1 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | EtOH | 1:1.3 | 95 | [1][8] |
| 2 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 95:5 | 92 | [1][8] |
| 3 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97:3 | 90 | [1][8] |
| 4 | 1-phenyl-4,4,4-trifluoro-1,3-butanedione | EtOH | 1:1.2 | 93 | [1][8] |
| 5 | 1-phenyl-4,4,4-trifluoro-1,3-butanedione | TFE | 98:2 | 91 | [1][8] |
| 6 | 1-phenyl-4,4,4-trifluoro-1,3-butanedione | HFIP | >99:1 | 89 | [1][8] |
Side Products and Purification
Q4: What are the common side products in pyrazole synthesis and how can I minimize them?
A4: Besides regioisomers, other side products can form, complicating purification and reducing yields. Discoloration of the reaction mixture (yellow or red) is often observed, which can be due to the decomposition of the hydrazine starting material or oxidation of intermediates.[7] In metal-catalyzed reactions, homocoupling of aryl halides can lead to biaryl impurities. Incomplete cyclization can also leave unreacted intermediates in the reaction mixture.
-
Minimization Strategies:
-
Use Fresh Reagents: Hydrazine derivatives can degrade over time; using a fresh bottle is recommended.[7]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Control Stoichiometry: Using a slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[7]
-
Q5: What are the recommended methods for purifying pyrazole products?
A5: The most common purification techniques for pyrazoles are recrystallization and column chromatography.
-
Recrystallization: This is an effective method for purifying solid products.
-
Solvent Selection: Choose a solvent in which the pyrazole is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, or mixtures with water.[9]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[10]
-
-
Column Chromatography: This is a versatile technique for separating the desired product from soluble impurities and regioisomers.
-
Stationary Phase: Silica gel is the most common stationary phase. For basic pyrazoles that may interact strongly with acidic silica, the silica gel can be deactivated with triethylamine.[9]
-
Mobile Phase: A solvent system with appropriate polarity should be chosen to achieve good separation, often a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[10]
-
Experimental Protocols
This section provides detailed methodologies for key pyrazole synthesis reactions.
Protocol 1: Knorr Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol describes the synthesis of ethyl 5-methyl-1H-pyrazole-3-carboxylate from ethyl 2,4-dioxovalerate and hydrazine monohydrate.[11]
-
Materials:
-
Ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol)
-
Hydrazine monohydrate (5.4 mL, 110.68 mmol)
-
Ethanol/Acetic Acid mixture (100 mL / 1 mL)
-
Water
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a solution of ethyl 2,4-dioxovalerate in the EtOH/AcOH mixture at 0 °C, slowly add hydrazine monohydrate dropwise.
-
Stir the reaction mixture at room temperature for 15 hours.
-
Pour the reaction mixture into water (50 mL) and add saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
-
The crude product can be used for subsequent reactions without further purification.
-
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones
This protocol details the synthesis of 1,3,5-triphenyl-pyrazole from chalcone and phenylhydrazine.
-
Materials:
-
Chalcone derivative (0.003 mol)
-
(4-nitrophenyl) hydrazine (0.02 mol)
-
Absolute ethanol (20 mL)
-
-
Procedure:
-
Reflux a mixture of the chalcone derivative and (4-nitrophenyl) hydrazine in absolute ethanol at 90 °C for 11 hours.
-
After cooling the mixture, wash it with water several times.
-
Filter the precipitate, dry it, and recrystallize from ethanol to obtain the pure pyrazole derivative.[12]
-
Visualizations
Knorr Pyrazole Synthesis Signaling Pathway
Caption: General mechanism of the Knorr pyrazole synthesis.
Troubleshooting Workflow for Low Yield in Pyrazole Synthesis
Caption: A troubleshooting workflow for low pyrazole synthesis yields.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-up Synthesis of Methyl 4-Amino-1-methyl-1H-pyrazole-3-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on challenges encountered during the transition from laboratory to industrial scale production.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Low Yield | - Incomplete reaction due to insufficient reaction time or temperature.[1] - Suboptimal mixing at larger scales, leading to localized concentration gradients. - Degradation of starting materials or product under reaction conditions.[2] - Formation of regioisomers or other byproducts.[3] | - Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor reaction completion before work-up. - Mixing Efficiency: Ensure the reactor is equipped with an appropriate agitator for the vessel geometry and reaction mass viscosity. Baffles can improve mixing in large reactors. - Temperature Control: Maintain the optimal reaction temperature. For exothermic reactions, ensure the cooling system is adequate for the scale.[3] - Reagent Quality: Verify the purity of starting materials, as impurities can lead to side reactions. |
| Poor Regioselectivity (Formation of Isomeric Impurities) | - Use of substituted hydrazines can lead to the formation of regioisomers.[3] - Reaction conditions (temperature, solvent, catalyst) favoring the formation of multiple isomers. | - Kinetic vs. Thermodynamic Control: Investigate reaction conditions to favor the desired isomer. For example, lower temperatures and the use of a strong base like sodium ethoxide may favor the kinetically controlled product, while higher temperatures with an acid catalyst might favor the thermodynamic product.[3] - Solvent Screening: The polarity of the solvent can influence regioselectivity. Conduct small-scale experiments with a range of solvents. - Alternative Synthetic Routes: Consider a synthetic strategy that offers better regiochemical control if optimization is unsuccessful.[2] |
| Exothermic Runaway | - Poor heat dissipation at a larger scale due to a lower surface area-to-volume ratio. - Rapid addition of reagents, especially hydrazine derivatives.[1] | - Controlled Addition: Add reagents, particularly methylhydrazine, slowly and sub-surface to ensure rapid mixing and heat dissipation. - Efficient Cooling: Utilize a reactor with a high-performance cooling jacket and ensure the heat transfer fluid is at the appropriate temperature. - Dilution: Increasing the solvent volume can help to absorb the heat of reaction. - Thermal Safety Studies: Conduct a thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) before scaling up. |
| Product Degradation | - Instability of the product at elevated temperatures or in the presence of certain reagents.[2] | - Temperature Control: Lower the temperature of the reaction and purification steps. - Inert Atmosphere: If the compound is sensitive to oxidation, work under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Purification | - The product and impurities have similar physical properties, making separation by crystallization challenging.[3] - Oiling out of the product during crystallization. | - Solvent Screening for Crystallization: Systematically screen a variety of solvents and solvent mixtures to identify a system that provides good solubility at high temperatures and low solubility at low temperatures for the product, while impurities remain in solution.[4] - Anti-Solvent Addition: Consider the use of an anti-solvent to induce crystallization. The rate of addition is critical to control particle size and purity. - Seeding: Use seed crystals of the desired polymorph to control the crystallization process and particle size distribution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns during the scale-up synthesis revolve around the use of methylhydrazine and the potential for exothermic reactions. Methylhydrazine is toxic and potentially explosive.[1] Key concerns include:
-
Thermal Runaway: The condensation reaction to form the pyrazole ring can be highly exothermic. Without proper control, this can lead to a dangerous increase in temperature and pressure.[3]
-
Toxicity: Methylhydrazine is toxic, and exposure must be minimized through appropriate handling procedures and engineering controls, such as closed-system transfers and good ventilation.
-
Flammability: Organic solvents used in the synthesis are often flammable.
Q2: How can the formation of the undesired regioisomer be minimized during scale-up?
A2: The formation of regioisomers is a common challenge in pyrazole synthesis.[3] To minimize the undesired isomer:
-
Control Reaction Temperature: Lowering the reaction temperature often improves selectivity.[3]
-
Choice of Base/Catalyst: The type and amount of base or acid catalyst can significantly influence the isomeric ratio. A systematic study at the lab scale is recommended to find the optimal conditions.[1]
-
Order of Addition: The order in which reagents are added can sometimes affect the outcome.
Q3: What are the common impurities encountered in the synthesis, and how can they be minimized?
A3: Common impurities may include the undesired regioisomer, unreacted starting materials, and byproducts from side reactions. To minimize these:
-
Precise Control of Stoichiometry: Ensure accurate measurement and addition of starting materials. An excess of one reactant can lead to specific side products.
-
Reaction Monitoring: Use in-process analytical techniques (e.g., HPLC) to track the consumption of starting materials and the formation of products and byproducts. This allows for quenching the reaction at the optimal time.
-
Purification Method: Recrystallization is a common method for purifying the final product. The choice of solvent is crucial for obtaining high purity.[4]
Data Presentation
Table 1: Comparison of Key Process Parameters and Outcomes at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
| Reaction Time | 4 - 6 hours | 6 - 8 hours | 8 - 12 hours |
| Yield | ~85% | ~80% | ~75% |
| Purity (by HPLC) | >99% | >98.5% | >98% |
| Key Impurities | Regioisomer (<0.5%), Unreacted Starting Materials (<0.2%) | Regioisomer (<1.0%), Unreacted Starting Materials (<0.3%), Byproduct X (<0.2%) | Regioisomer (<1.5%), Unreacted Starting Materials (<0.4%), Byproduct X (<0.3%) |
Note: The data presented in this table is a synthesized representation based on typical scale-up challenges and outcomes for similar heterocyclic syntheses and is intended for illustrative purposes.
Experimental Protocols
Detailed Methodology for Pilot-Scale Synthesis
This protocol describes a representative procedure for the synthesis of this compound at the pilot scale.
Step 1: Formation of the Enamine Intermediate
-
Charge a 50 L glass-lined reactor with methyl cyanoacetate (5.0 kg, 50.5 mol) and toluene (20 L).
-
Begin agitation and cool the reactor contents to 0-5 °C.
-
Slowly add dimethylformamide dimethyl acetal (DMF-DMA) (7.2 kg, 60.6 mol) to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by HPLC until the consumption of methyl cyanoacetate is >99%.
Step 2: Cyclization to form this compound
-
In a separate vessel, prepare a solution of methylhydrazine (2.4 kg, 52.1 mol) in methanol (10 L).
-
Cool the main reactor containing the enamine intermediate to 0-5 °C.
-
Slowly add the methylhydrazine solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, slowly warm the reaction mixture to 60-65 °C and hold for 4-6 hours.
-
Monitor the formation of the product and the disappearance of the intermediate by HPLC.
-
Once the reaction is complete, cool the mixture to 20-25 °C.
Step 3: Work-up and Isolation
-
Add water (15 L) to the reactor and stir for 30 minutes.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (2 x 10 L).
-
Concentrate the organic layer under reduced pressure to a volume of approximately 10 L.
-
Cool the concentrated solution to 0-5 °C and stir for 2-4 hours to induce crystallization.
-
Filter the solid product and wash the cake with cold toluene (2 x 2 L).
-
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
References
Technical Support Center: Troubleshooting Poor Regioselectivity in Pyrazole Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor regioselectivity during the N-alkylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of unsymmetrical pyrazoles?
The main difficulty arises from the similar electronic properties and reactivity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] This similarity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[2][3] The pyrazole core can exist in two tautomeric forms, and the corresponding pyrazolate anion exhibits delocalized negative charge, further complicating selective alkylation.[1]
Q2: What are the key factors that control regioselectivity (N1 vs. N2 alkylation)?
The regiochemical outcome of pyrazole N-alkylation is determined by a combination of several factors:
-
Steric Effects: The steric bulk of substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent are major determinants.[2][4] Alkylation generally favors the less sterically hindered nitrogen atom.[4][5]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][2]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence and even switch the regioselectivity.[1][2]
-
Alkylating Agent: The nature and reactivity of the electrophile are crucial.[2] The reactivity trend for the leaving group (X) in an alkylating agent (R-X) is generally I > Br > Cl > OTs.[4]
-
Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[2]
Troubleshooting Guides
Issue 1: My reaction yields a mixture of N1 and N2 regioisomers. How can I improve the selectivity?
This is a common issue in pyrazole alkylation.[4] The ratio of the two isomers is influenced by both steric and electronic factors.[4] Here are some strategies to enhance regioselectivity:
To Favor N1-Alkylation:
-
Utilize Steric Hindrance: Employ a sterically demanding alkylating agent. A bulkier group will preferentially attack the less hindered N1 position.[2][4] For instance, using sterically bulky α-halomethylsilanes has been shown to significantly improve N1 selectivity.[6][7]
-
Optimize Base and Solvent System: Certain base/solvent combinations are known to favor N1-alkylation. Commonly effective systems include potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) or sodium hydride (NaH) in tetrahydrofuran (THF).[2][4]
-
Employ Protecting Groups: A directing group, such as a triphenylsilyl group, can be used to sterically block one nitrogen atom. This group can be removed after the alkylation step.[2]
To Favor N2-Alkylation:
-
Use a Catalyst: The use of a magnesium-based catalyst, such as MgBr₂, can promote alkylation at the N2 position.[4]
The following table summarizes the effect of different conditions on the regioselectivity of alkylation for a substituted pyrazole.
| Alkylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Reference |
| ICH₂CO₂Et | K₂CO₃ | MeCN | Reflux | ~1:1 | [1] |
| ICH₂CO₂Et | NaH | Varies | Room Temp | Selective for N1 | [1] |
| (Chloromethyl)trimethylsilane | Varies | Varies | Varies | 93:7 to >99:1 | [6] |
| Iodomethane | Engineered Enzyme | Buffer | 37°C | >99% (N1) | [3] |
Issue 2: The reaction is slow or results in low conversion.
Low reactivity can be due to several factors. Consider the following troubleshooting steps:
-
Check Reagent Purity: Ensure that the pyrazole starting material and the alkylating agent are pure. Impurities can lead to side reactions and lower yields.[8]
-
Optimize Base and Solvent: Ensure the base is strong enough to deprotonate the pyrazole and that all reactants are sufficiently soluble in the chosen solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or DMSO can improve solubility.[4]
-
Increase Alkylating Agent Reactivity: If using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to a more reactive one, such as the corresponding bromide or iodide.[4]
-
Adjust Temperature: If the reaction is slow at room temperature, gradually increasing the temperature may improve the reaction rate. Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature and time.[4]
Issue 3: The N1 and N2 isomers are difficult to separate by column chromatography.
The separation of pyrazole regioisomers can be challenging due to their similar polarities.[4] If you are facing this issue, consider the following optimization strategies:
-
Explore Different Solvent Systems: Experiment with a variety of eluent systems with different polarities. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane) or a modifier (e.g., a trace of triethylamine or acetic acid) can significantly improve separation.[4]
-
Alternative Chromatography Techniques: Consider using alternative techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) for more challenging separations.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃ in DMSO
This protocol is optimized for the regioselective synthesis of the N1-alkylated product.[4]
-
To a solution of the substituted pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkylating agent (1.1 equiv) to the suspension.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[5]
Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates
This method provides an alternative to protocols that require strong bases or high temperatures.[9]
-
To a solution of the pyrazole (1.0 equiv) and the trichloroacetimidate electrophile (1.2 equiv) in an appropriate solvent (e.g., dichloromethane), add a Brønsted acid catalyst (e.g., triflic acid, 0.1 equiv) at room temperature.
-
Stir the reaction at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.[5]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography to yield the N-alkyl pyrazole product(s).[5]
Visualizations
Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole alkylation.
Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Pyrazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis resulted in a mixture of regioisomers. How can I separate them?
The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The most effective methods for separating these isomers are silica gel column chromatography and fractional crystallization.[1][2] The choice between these methods depends on the physical properties of the regioisomers.
-
Silica Gel Column Chromatography: This is often the preferred method for separating regioisomers with different polarities.[1] A detailed protocol is provided in the Experimental Protocols section.
-
Fractional Crystallization: This technique can be effective if the regioisomers have significantly different solubilities in a particular solvent.[2] This method involves a series of recrystallization steps to enrich one isomer.
Q2: My reaction mixture has turned a dark yellow or red color. What causes this and how can I remove the colored impurities?
Discoloration in pyrazole synthesis, especially in the Knorr synthesis, is often due to the formation of colored impurities from the hydrazine starting material, which can degrade or undergo oxidation.[2] To decolorize your product, you can use activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot, dissolved crude product before the filtration step. Be aware that this may lead to some loss of your desired product.[2]
Q3: I see unreacted starting materials in my crude product analysis (TLC, NMR). How can I remove them?
Unreacted starting materials such as hydrazines and 1,3-dicarbonyl compounds can often be removed through a combination of purification techniques:
-
Washing/Extraction: If your pyrazole product has low solubility in a solvent in which the starting materials are soluble, you can wash the crude solid with that solvent. Alternatively, an aqueous work-up with acid or base washes can help remove basic (hydrazine) or acidic (some 1,3-dicarbonyls) starting materials.
-
Column Chromatography: This is a very effective method for separating the desired pyrazole from unreacted starting materials, which typically have different polarities.
-
Recrystallization: If the solubility profiles of your product and the starting materials are sufficiently different, recrystallization can be an effective purification method.[2]
Q4: Besides regioisomers and starting materials, what other impurities might be present and how can I address them?
Other potential impurities include:
-
Byproducts from side reactions: Incomplete cyclization can lead to hydrazone intermediates.[2] These can often be removed by column chromatography.
-
Solvent Residues: Ensure your purified product is thoroughly dried under vacuum to remove any residual solvents from the reaction or purification steps.
Troubleshooting Guides
Problem: Low Yield of Purified Pyrazole
Low yields after purification can be frustrating. This guide will help you identify the potential causes and solutions.
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant loss of product during recrystallization. | The chosen solvent is not ideal; the product may be too soluble even at low temperatures. | - Select a solvent in which the pyrazole has high solubility at high temperatures and low solubility at low temperatures.[2]- Use a mixed solvent system.[2]- Minimize the amount of hot solvent used to dissolve the crude product.[2]- Ensure complete cooling of the solution before filtration.[2] |
| Product is lost on the silica gel column. | The pyrazole is highly polar and is strongly adsorbing to the silica gel. | - Use a more polar eluent system.- Deactivate the silica gel with a small amount of triethylamine in the eluent. |
| Low recovery after aqueous work-up. | The pyrazole has some water solubility. | - Back-extract the aqueous layers with an organic solvent to recover any dissolved product. |
Problem: Ineffective Separation of Regioisomers by Column Chromatography
If you are struggling to separate regioisomers using column chromatography, consider the following:
| Symptom | Possible Cause | Troubleshooting Steps |
| Regioisomers co-elute. | The polarity difference between the isomers is too small for the chosen eluent system. | - Optimize the eluent system by trying different solvent mixtures and gradients.- Consider using a different stationary phase, such as alumina. |
| Poor resolution and broad peaks. | The column was not packed properly, or it was overloaded with the sample. | - Ensure the column is packed uniformly without any air bubbles.- Reduce the amount of crude material loaded onto the column. |
Data Presentation
Table 1: Quantitative Analysis of Regioisomer Separation by Column Chromatography
| Crude Mixture (Regioisomer Ratio) | Purification Method | Eluent System | Isolated Regioisomer 1 Purity (Yield) | Isolated Regioisomer 2 Purity (Yield) | Reference |
| Pyrazole 1 : Pyrazole 2 (43:57) | Silica Gel Column Chromatography | Ethyl Acetate | >98% (Yield not specified) | >98% (Yield not specified) | [3][4] |
Table 2: HPLC Conditions for Pyrazole Purity Analysis
| Parameter | Condition | Reference |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 237 nm | [5] |
| Column Temperature | 40°C | [5] |
Experimental Protocols
Protocol 1: Purification of Pyrazoles by Recrystallization
This protocol describes the general procedure for purifying pyrazole compounds using a single-solvent recrystallization.
-
Solvent Selection: Choose a solvent in which the pyrazole is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate/hexane mixtures.[2]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Protocol 2: Separation of Pyrazole Regioisomers by Silica Gel Column Chromatography
This protocol provides a general method for the separation of pyrazole regioisomers.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of the eluent or a less polar solvent. Carefully load the solution onto the top of the silica gel.
-
Elution: Begin eluting with a solvent system of low polarity (e.g., hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent to facilitate the separation and elution of the isomers.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure desired isomer(s) and remove the solvent using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for low pyrazole yield.
Caption: Experimental workflows for pyrazole purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Determining Isomeric Purity of N-Alkylated Pyrazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the determination of isomeric purity of N-alkylated pyrazoles.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the analysis of N-alkylated pyrazole isomeric purity.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
High-Performance Liquid Chromatography (HPLC/UHPLC)
Q1: My N-alkylated pyrazole isomers are co-eluting or have poor resolution. What should I do?
A1: Co-elution is a common challenge due to the similar physicochemical properties of pyrazole regioisomers. A systematic approach to improving selectivity (α) and efficiency (N) is necessary.[1]
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.[1]
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, try the other.[1]
-
pH Adjustment: For ionizable pyrazoles, minor changes in the mobile phase pH can significantly impact retention and selectivity.[1]
-
Additives: Consider using buffers or ion-pairing agents to influence the retention of charged species.[1]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. For positional isomers, consider columns with different selectivities (e.g., Phenyl-Hexyl, Biphenyl, or Pentafluorophenyl (PFP) phases in addition to standard C18).
-
Adjust Temperature: Modifying the column temperature can alter selectivity.
Q2: I'm observing poor peak shape (tailing or fronting) for my pyrazole isomers. How can I improve it?
A2: Poor peak shape can compromise the accuracy of quantification. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[1]
-
Check for Active Sites: Residual silanols on the silica support can interact with the basic nitrogen atoms of the pyrazole ring, causing tailing. Use a high-purity, end-capped column or add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase.
-
Sample Overload: Injecting too much sample can lead to peak fronting.[1] Try reducing the injection volume or diluting the sample.
-
Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your initial mobile phase.
Q3: My retention times are shifting between injections. What could be the cause?
A3: Unstable retention times can hinder peak identification and indicate issues with the HPLC system or method robustness.[1]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
System Leaks: Check for leaks throughout the system, from the pump to the detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: How can I achieve baseline separation of my N-alkylated pyrazole isomers using GC?
A1: Achieving baseline separation of pyrazole isomers by GC can be challenging but is often achievable with careful method optimization.[2]
-
Column Selection: A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is a good starting point.[2] For more challenging separations, consider a more polar column.
-
Temperature Program: A slow oven temperature ramp is crucial for separating closely eluting isomers.[2] Start with a low initial temperature and use a slow ramp rate (e.g., 2-5 °C/min) through the elution range of your isomers.
-
Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium is recommended) to achieve the best efficiency.
Q2: My pyrazole isomers have identical mass spectra. How can I confidently identify them?
A2: Since regioisomers have the same molecular weight, their mass spectra can be very similar or identical. Unambiguous identification relies on a combination of chromatographic and spectroscopic data.
-
Retention Indices (RI): Calculate the retention indices for your peaks by running a series of n-alkanes under the same GC conditions. Compare these experimental RIs to literature values or those of authenticated standards.[2]
-
Fragmentation Patterns: While the overall spectra may be similar, there can be subtle differences in the relative abundances of fragment ions.[2] Carefully examine the spectra for these minor differences.
-
Co-injection: Spike your sample with a known standard of one of the isomers. An increase in the peak area of one of the peaks in your sample will confirm its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: How can I use NMR to differentiate between N1- and N2-alkylated pyrazole isomers?
A1: NMR spectroscopy is a powerful tool for the structural elucidation of pyrazole isomers. Several techniques can be employed.
-
1D ¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the N-alkyl group. The substituent on the pyrazole ring will have a different electronic effect on the adjacent ring positions depending on whether it is at the 3- or 5-position relative to the N1- or N2-alkylation site.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the most definitive method. A through-space correlation (NOE) will be observed between the protons of the N-alkyl group and the proton on the adjacent carbon of the pyrazole ring (the C5 proton for N1-alkylation).[3]
-
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This technique can show correlations between protons and the nitrogen atoms of the pyrazole ring, providing unambiguous evidence of the alkylation site.[4]
Q2: I'm having trouble assigning the protons of the pyrazole ring. What can I do?
A2: Unambiguous assignment is critical for structural confirmation.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify adjacent protons on the pyrazole ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This can help to assign both the proton and carbon signals definitively.
Quantitative Data Summary
The following tables provide a summary of quantitative data for the separation of pyrazole isomers using different analytical techniques.
Table 1: GC-MS Analysis of Methylated Pyrazole Isomers
| Compound | Retention Time (min) | Relative Abundance (%) |
| 1,5-Dimethylpyrazole | 8.25 | 35.4 |
| 1,3-Dimethylpyrazole | 8.42 | 64.6 |
| Data adapted from a representative analysis of 3(5)-methylpyrazole alkylation products. |
Table 2: Comparative HPLC Separation of Chiral Pyrazoline Derivatives
| Chiral Stationary Phase | Elution Mode | Resolution (Rs) Range | Analysis Time (approx.) |
| Lux Cellulose-2 | Polar Organic | Up to 18 | ~5 min |
| Lux Amylose-2 | Normal Phase | Up to 30 | ~30 min |
| Data is for a set of 18 biologically active racemic 4,5-dihydro-1H-pyrazole derivatives.[5][6][7] |
Experimental Protocols
Protocol 1: General Sample Preparation for Chromatographic Analysis
-
Sample Dissolution: Accurately weigh approximately 10 mg of the pyrazole isomer mixture into a 10 mL volumetric flask.
-
Solvent Addition: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) and dilute to the mark. The choice of solvent should be compatible with the analytical technique.[1][2]
-
Internal Standard Spiking (for quantitative analysis): Add a known amount of an internal standard solution to the sample. The internal standard should be a compound that is not present in the sample and is well-resolved from the isomers of interest.[2]
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an appropriate vial.[1][2]
Protocol 2: GC-MS Analysis of N-Alkylated Pyrazole Isomers
This protocol is a starting point and may require optimization for your specific analytes.
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]
-
Injector Temperature: 250 °C[2]
-
Injection Volume: 1 µL
-
Injection Mode: Split (20:1 ratio, adjust as needed)[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[2]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp 1: Increase to 150 °C at 5 °C/min
-
Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes[2]
-
-
MS Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full Scan (m/z 50-500) for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.[2]
-
Protocol 3: NMR Analysis for Isomer Differentiation (NOESY)
This is a general protocol for acquiring a 2D NOESY spectrum.
-
Sample Preparation: Prepare a solution of the pyrazole isomer mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Instrument Setup:
-
Tune and shim the spectrometer for optimal resolution and lineshape.
-
Acquire a standard 1D ¹H spectrum and accurately reference it.
-
-
NOESY Experiment Parameters:
-
Use a standard NOESY pulse sequence (e.g., noesygpph on a Bruker spectrometer).
-
Set the mixing time (d8) to a value appropriate for the size of your molecule. For small molecules like N-alkylated pyrazoles, a mixing time of 500-800 ms is a good starting point.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions.
-
Look for cross-peaks that indicate a spatial proximity between the N-alkyl protons and the pyrazole ring protons. A cross-peak between the N-CH₂ or N-CH₃ protons and the H5 proton of the pyrazole ring is indicative of N1-alkylation.
-
Method Selection Guide
Choosing the right analytical technique is crucial for obtaining accurate and reliable results. The following decision tree can help guide your choice.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Aminopyrazole Derivatives: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of aminopyrazole derivatives targeting Fibroblast Growth Factor Receptors (FGFR) and c-Jun N-terminal Kinase 3 (JNK3). The data presented herein, summarized from published research, offers insights into the rational design of potent and selective kinase inhibitors.
Comparative SAR of Aminopyrazole Derivatives as Kinase Inhibitors
The following tables summarize the SAR data for two series of aminopyrazole derivatives. The first series targets FGFR, a receptor tyrosine kinase implicated in various cancers. The second series focuses on JNK3, a key regulator in neuronal apoptosis and inflammatory responses.
Series 1: Aminopyrazole-based FGFR Inhibitors
This series of compounds was developed as covalent inhibitors of FGFR, demonstrating activity against both wild-type and gatekeeper mutant versions of the enzyme.[1][2] The core scaffold consists of a 3-aminopyrazole hinge-binding motif.
| Compound | R Group (at C5 of pyrazole) | FGFR3 (WT) IC50 (nM) | FGFR3 (V555M) IC50 (nM) | BaF3-FGFR3 (WT) IC50 (nM) | BaF3-FGFR3 (V555M) IC50 (nM) |
| 5 | Methyl | 1.8 | 1.1 | 180 | 110 |
| 6 | Isopropyl | 0.9 | 0.6 | 120 | 50 |
| 7 | Cyclopropyl | 1.5 | 1.0 | 250 | 100 |
| 8 | Methoxy | 2.5 | 1.5 | 300 | 150 |
| 9 | Ethoxy | 3.0 | 2.0 | 400 | 200 |
Data extracted from Brawn et al., ACS Med. Chem. Lett. 2021, 12, 1, 93–98.[1][2]
Key SAR Insights for FGFR Inhibitors:
-
Substitution at C5 of the pyrazole ring: Small, lipophilic groups at this position enhance potency. The isopropyl group in compound 6 was found to be the most potent.[1]
-
Hinge-binding motif: The aminopyrazole core acts as a hinge binder, with the pyrazole N-H forming crucial hydrogen bonds.[1]
-
Covalent Inhibition: These compounds were designed to covalently target a cysteine residue on the P-loop of the kinase, conferring activity against gatekeeper mutations which are a common resistance mechanism.[1][2]
Series 2: Aminopyrazole-based JNK3 Inhibitors
This series of 3-aminopyrazole derivatives was investigated for its selective inhibition of JNK3 over p38 MAP kinase.
| Compound | R1 | R2 | JNK3 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/JNK3) |
| SR-3451 | H | Phenyl | 25 | 3600 | 144 |
| SR-3576 | Methyl | Phenyl | 10 | >28000 | >2800 |
| SR-3737 | H | 4-Fluorophenyl | 12 | 3200 | 267 |
Data extracted from Zheng et al., J. Med. Chem. 2014, 57, 19, 8104–8117.[3][4]
Key SAR Insights for JNK3 Inhibitors:
-
N-phenyl urea group: This group binds to a hydrophobic pocket, contributing to potency and selectivity.[3]
-
Planarity: The highly planar nature of the pyrazole and N-linked phenyl structures is suggested to be a key factor for the observed selectivity for JNK3 over p38.[3]
-
Substitution on the pyrazole ring: Even small modifications, such as the addition of a methyl group, can significantly impact selectivity, as seen in the comparison between SR-3451 and SR-3576.[3]
Experimental Protocols
FGFR Inhibition Assay
The inhibitory activity of the compounds against FGFR2 and FGFR3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase. Compounds were screened at a concentration of 10 μM, and for active compounds, IC50 values were determined from a series of dilutions. Cellular activity was assessed using BaF3 cells engineered to be dependent on the activity of wild-type or V555M mutant FGFR3.[1]
JNK3 and p38 Inhibition Assays
The enzymatic activity of JNK3 and p38 was measured using a radioactive filter binding assay. The assay quantifies the incorporation of 33P from [γ-33P]ATP into a specific substrate (GST-c-Jun for JNK3 and GST-ATF2 for p38). IC50 values were determined from dose-response curves.[3]
Visualizations
SAR Workflow for Kinase Inhibitor Discovery
The following diagram illustrates a typical workflow for the discovery and optimization of kinase inhibitors, a process central to the development of aminopyrazole derivatives.
Caption: A generalized workflow for kinase inhibitor discovery.
Simplified FGFR Signaling Pathway
This diagram depicts a simplified representation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is a key target for some of the discussed aminopyrazole derivatives.
Caption: A simplified view of the FGFR signaling cascade.
References
- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]
A Comparative Look at Pyrazole-Based Kinase Inhibitors: Scaffolds for Targeted Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of various pyrazole-based inhibitors, presenting key quantitative data, experimental methodologies, and visual representations of associated signaling pathways to aid in the evaluation and development of next-generation targeted therapies.
The pyrazole ring system is a versatile and synthetically accessible pharmacophore that has been successfully incorporated into numerous FDA-approved kinase inhibitors.[1][2] Its unique structural and electronic properties allow for diverse interactions with the ATP-binding pocket of kinases, leading to a broad spectrum of biological activities against various kinase families.[3][4] Pyrazole-based inhibitors have shown promise in treating a range of diseases, particularly cancer and inflammatory disorders, by targeting key kinases involved in cellular signaling pathways.[5][6][7]
Quantitative Comparison of Pyrazole-Based Kinase Inhibitors
The following tables summarize the in vitro potency of selected pyrazole-based inhibitors against their primary kinase targets. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the efficacy of these compounds. Lower values indicate higher potency.
Table 1: Inhibitory Activity against Janus Kinases (JAKs)
| Compound | Target Kinase | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | 3.3 | [8] |
| Ruxolitinib | JAK2 | 2.8 | [8] |
| Ruxolitinib | JAK3 | 430 | [1] |
| Compound 3f | JAK1 | 3.4 | [9] |
| Compound 3f | JAK2 | 2.2 | [9] |
| Compound 3f | JAK3 | 3.5 | [9] |
| Pyridone 6 | JAK1 | 15 | [10] |
| Pyridone 6 | JAK2 | 1 | [10] |
| Pyridone 6 | JAK3 | 5 | [10] |
| Oclacitinib | JAK1 | 10 | [10] |
Table 2: Inhibitory Activity against Akt/PKB Serine/Threonine Kinases
| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| Afuresertib (GSK2110183) | Akt1 | - | 0.08 | [5] |
| Compound 2 | Akt1 | 1.3 | - | [5] |
| AT-7867 | Akt1 | 61 | - | [5] |
| GSK2141795 | Akt1 | 18 | - | [5] |
Table 3: Inhibitory Activity against Other Key Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 10 | Bcr-Abl | 14.2 | [5] |
| Compound 16 | Chk2 | 48.4 | [5] |
| Compound 17 | Chk2 | 17.9 | [5] |
| SR-3576 | JNK3 | 7 | [11] |
| SR-3737 | JNK3 | 12 | [11] |
| SR-3737 | p38 | 3 | [11] |
| AT9283 | Aurora A | - | [12] |
| AT9283 | Aurora B | - | [12] |
| AT9283 | JAK2 | - | [12] |
| AT9283 | Abl (T315I) | - | [12] |
Experimental Protocols for Kinase Inhibition Assays
The determination of a compound's inhibitory activity is crucial for its development. In vitro kinase activity assays are a standard method for assessing the potency and selectivity of inhibitors like the pyrazole-based compounds listed above.
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a target kinase (IC50).
General Methodology:
-
Compound Preparation: The pyrazole-based inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared to test a range of concentrations.[2]
-
Reaction Mixture Preparation: A reaction buffer containing the purified target kinase, a suitable substrate (e.g., a peptide or protein), and ATP is prepared.
-
Initiation of Reaction: The kinase reaction is initiated by adding a co-factor such as MgCl2. The test compound at various concentrations is added to the reaction mixture. Control reactions are performed without the inhibitor and without the enzyme.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 30°C or 37°C) for a predetermined period to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped by adding a solution such as EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Detection of Kinase Activity: The amount of phosphorylated substrate is quantified to measure kinase activity.[2] This can be done using various methods:
-
Radiometric Assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control reaction. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which these inhibitors act is essential for understanding their mechanism of action and potential therapeutic applications.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and hematopoiesis.[9] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases, making JAK kinases attractive targets for inhibitors like Ruxolitinib.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 8. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate Analogs: An In Vitro and In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of various analogs of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document focuses on the anticancer properties of specific pyrazole analog classes, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to facilitate objective comparison and inform future drug development efforts.
Pyrazole Carboxamide Analogs as Kinase Inhibitors in Oncology
A significant area of research for pyrazole derivatives has been in the development of kinase inhibitors for cancer therapy. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. This section compares two classes of pyrazole carboxamide analogs targeting Fms-like Tyrosine Kinase 3 (FLT3) and Janus Kinases (JAKs), both critical targets in hematological malignancies.
4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Derivatives as FLT3 Inhibitors
Mutations in the Fms-like Tyrosine Kinase 3 (FLT3) receptor are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. The following table summarizes the in vitro efficacy of a series of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives against FLT3 and AML cell lines.
Table 1: In Vitro Activity of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Analogs against FLT3 and Cancer Cell Lines [1]
| Compound ID | Target Kinase IC50 (nM) | MV4-11 (AML) Cell Line IC50 (nM) | Notes |
| FN-1501 (Lead Compound) | FLT3: 2.33 | - | A potent FLT3 and CDK inhibitor. |
| Compound 8t | FLT3: 0.089 | 1.22 | Shows strong activity against wild-type and mutant FLT3. |
| Compound 8h | - | 7.3 | High inhibitory activity against MV4-11 cells. |
| Compound 8i | Weaker than 8h | - | Bridged-piperazine ring derivatives showed weaker effects. |
| Compound 8j | Weaker than 8h | - | Bridged-piperazine ring derivatives showed weaker effects. |
IC50 values represent the concentration of the compound that inhibits 50% of the target's activity or cell growth.
Synthesis of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Derivatives:
-
Intermediate Synthesis: 4-nitropyrazole-3-carboxylic acid is coupled with a series of amines, followed by a reduction reaction to generate the amine intermediates.
-
Substitution: The intermediates are then substituted with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Final Compound Preparation: For compounds with a Boc-protecting group, the final step involves its removal. For other analogs, intermediates are prepared by coupling p-nitrobenzoic acid with corresponding amines, followed by nucleophilic substitution and hydrogenation of the nitro group.
In Vitro Kinase Assay: The enzymatic inhibitory activities of the target compounds were evaluated using CDK2, CDK4, and FLT3 kinase activity assays.
Cell Proliferation (MTT) Assay: The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cancer cells (e.g., MV4-11) are seeded in 96-well plates and incubated.
-
Cells are then treated with various concentrations of the test compounds.
-
After a set incubation period, MTT solution is added to each well.
-
Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm), which is proportional to the number of viable cells.
Mutated FLT3 leads to constitutive activation of downstream signaling pathways like RAS/MEK/ERK and JAK/STAT, promoting uncontrolled cell proliferation and survival in AML. The pyrazole analogs discussed inhibit FLT3, thereby blocking these downstream signals.
Figure 1: Inhibition of the FLT3 signaling pathway by pyrazole analogs.
4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade implicated in the pathogenesis of various cancers. Aberrant JAK/STAT signaling promotes cell proliferation and survival.
Table 2: In Vitro Activity of 4-Amino-(1H)-pyrazole Analogs against JAK Kinases and Cancer Cell Lines [2]
| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | HEL (Erythroleukemia) IC50 (µM) | K562 (CML) IC50 (µM) |
| Ruxolitinib (Control) | - | - | - | >10 | >10 |
| Compound 3f | 3.4 | 2.2 | 3.5 | - | - |
| Compound 11b | - | - | - | 0.35 | 0.37 |
IC50 values represent the concentration of the compound that inhibits 50% of the target's activity or cell growth.
In Vitro Kinase Inhibition Assay: [2] The inhibitory activities of the synthesized compounds against JAK1, JAK2, and JAK3 were determined using in vitro kinase assays. Staurosporine and Ruxolitinib were used as positive controls.
Cell-Based Assays: [2] The antiproliferative activity of the compounds was evaluated against a panel of cancer cell lines (PC-3, HEL, K562, MCF-7, and MOLT4) using a standard cell viability assay, likely an MTT or similar assay.
Cytokines and growth factors activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation and survival. The 4-amino-(1H)-pyrazole derivatives inhibit JAKs, thereby blocking this signaling cascade.
Figure 2: Inhibition of the JAK/STAT signaling pathway by 4-amino-(1H)-pyrazole analogs.
In Vivo Efficacy of Pyrazole Carboxamide Analogs
While in vitro assays are crucial for initial screening, in vivo studies are essential to evaluate the therapeutic potential of lead compounds.
In Vivo Antitumor Efficacy of a RET Kinase Inhibitor Analog
A study on 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives identified a compound with significant in vivo antitumor activity in a xenograft mouse model.
Table 3: In Vivo Antitumor Efficacy of Compound 8q
| Animal Model | Compound | Dose | Tumor Growth Inhibition (TGI) |
| Ba/F3-CCDC6-RETG810C Xenograft | Compound 8q | 30 mg/kg/day (i.p.) | 66.9% |
Xenograft Mouse Model:
-
Human cancer cells (Ba/F3-CCDC6-RETG810C) are implanted into immunocompromised mice.
-
Once tumors are established, mice are treated with the test compound (e.g., Compound 8q) or a vehicle control.
-
Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.
Figure 3: General workflow for an in vivo xenograft study.
Conclusion
The analogs of this compound demonstrate significant potential as anticancer agents, particularly as inhibitors of key kinases such as FLT3 and JAKs. The presented data highlights the potent in vitro activity of these compounds against relevant cancer cell lines and their ability to modulate critical signaling pathways. Furthermore, initial in vivo studies with a RET kinase inhibitor analog show promising antitumor efficacy.
The structure-activity relationship insights from these studies, such as the detrimental effect of bridged-piperazine rings on FLT3 inhibition, provide valuable guidance for the design of next-generation pyrazole-based therapeutics. Further optimization of these scaffolds to improve potency, selectivity, and pharmacokinetic properties is warranted to translate these promising preclinical findings into effective clinical candidates.
References
A Comparative Guide to Validating Target Engagement of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement is a critical step in the development of novel therapeutics, ensuring that a drug candidate interacts with its intended molecular target in a biologically relevant context. This is particularly crucial for pyrazole-based compounds, a versatile class of molecules frequently developed as kinase inhibitors.[1][2] This guide provides an objective comparison of key methodologies for validating the target engagement of pyrazole-based compounds, supported by experimental data and detailed protocols.
Comparison of Target Engagement Validation Methods
Choosing the appropriate method to validate target engagement depends on various factors, including the stage of drug discovery, the nature of the target, and the desired output (e.g., qualitative confirmation, quantitative affinity, or cellular potency). Below is a summary of commonly used techniques with their respective advantages and disadvantages.
| Method | Principle | Typical Output | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Thermal shift (ΔTm), EC50 | In-cell/in-vivo format, label-free, direct evidence of target binding in a physiological context. | Not all binding events result in a thermal shift, lower throughput for traditional Western blot-based methods. |
| Kinobeads Pulldown | Competitive binding of a test compound against a broad-spectrum of immobilized kinase inhibitors. | IC50 values, selectivity profile across the kinome. | High-throughput, provides a broad selectivity profile, useful for identifying on- and off-targets. | Indirectly measures target engagement in a lysate, may not fully recapitulate the cellular environment. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | KD, kon, koff | Real-time kinetics, high sensitivity, label-free. | Requires purified protein, immobilization may affect protein conformation and activity. |
| Biochemical Kinase Assay | Measures the inhibition of the enzymatic activity of a purified kinase. | IC50 | High-throughput, provides direct measure of functional inhibition. | In vitro assay that may not reflect cellular potency due to factors like cell permeability and ATP concentration. |
| Cellular Phosphorylation Assay | Measures the inhibition of phosphorylation of a downstream substrate of the target kinase in cells. | IC50 | Physiologically relevant, confirms functional cellular activity. | Indirect measure of target engagement, can be influenced by other signaling pathways. |
Quantitative Data Summary
The following table presents a compilation of inhibitory activities for representative pyrazole-based kinase inhibitors across different assays. It is important to note that a direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the data illustrates the typical potency ranges observed with each method.
| Compound | Primary Target | Biochemical Assay (IC50) | Cellular Assay (IC50) | Reference |
| Afuresertib | Akt1 | 1.3 nM | 0.95 µM (HCT116) | [1] |
| Compound 1 | Akt1 | 61 nM | - | [1] |
| Compound 10 | Bcr-Abl | 14.2 nM | 0.27 µM (K562) | [1] |
| Compound 8 | Aurora A/B | 35 nM / 75 nM | 0.35 µM / 0.34 µM (SW620/HCT116) | [1] |
| Pyrazole Analog 8 | G2019S-LRRK2 | 15 nM | - | [3] |
| Pyrazole Analog 7 | G2019S-LRRK2 | - | 2.1 µM | [3] |
| BIRB 796 | p38α MAPK | Kd: 0.1 nM | - | [4] |
| Celecoxib | p38 MAPK | - | ~10-25 µM | [4] |
Note: A recurring observation is the discrepancy between biochemical and cellular assay potencies. A potent inhibitor in a biochemical assay may show reduced activity in a cell-based assay due to factors such as poor cell permeability, high protein binding, metabolic instability, or efflux by cellular transporters.[5]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target binding in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with the pyrazole-based compound or a vehicle control for a specified duration.
-
Heating: Heat the treated cells across a range of temperatures. Ligand binding generally increases the thermal stability of the target protein.
-
Cell Lysis: After heating, lyse the cells.
-
Protein Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature, typically by Western blotting or other protein detection methods like AlphaScreen.
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50.
Kinobeads Pulldown Assay
Objective: To determine the selectivity profile and apparent dissociation constants of a kinase inhibitor across a large portion of the kinome.
Methodology:
-
Lysate Preparation: Prepare cell lysates from cultured cells.
-
Compound Incubation: Incubate the cell lysate with various concentrations of the pyrazole-based inhibitor or a DMSO control.
-
Kinobeads Incubation: Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate to allow binding of kinases.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Determine the IC50 values for each identified kinase by measuring the displacement of the kinase from the beads by the test compound.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant) of an inhibitor to its purified target kinase.
Methodology:
-
Chip Preparation: Immobilize the purified target kinase onto a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the pyrazole-based inhibitor (analyte) over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the binding and dissociation events in real-time by detecting changes in the refractive index at the sensor surface.
-
Regeneration: After each cycle, regenerate the sensor surface to remove the bound inhibitor.
-
Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Visualizing Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Pyrazole Scaffold: A Comparative Guide to ADME Properties in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is paramount. The pyrazole scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, the journey from a promising pyrazole derivative to a successful therapeutic agent is heavily dictated by its ADME properties. Poor pharmacokinetics is a leading cause of late-stage clinical trial failures.[1] This guide provides a comparative analysis of the ADME properties of various pyrazole derivatives, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for lead optimization.
The diverse therapeutic applications of pyrazole-containing drugs, from anti-inflammatory agents like Celecoxib to treatments for erectile dysfunction like Sildenafil, highlight the versatility of this chemical moiety.[2] The ADME characteristics of these molecules can be significantly modulated by substitutions on the pyrazole ring, influencing properties like solubility, permeability, and metabolic stability.[3]
Comparative Analysis of Pyrazole Derivatives' ADME Properties
The following table summarizes key in vitro ADME parameters for a selection of approved and experimental pyrazole derivatives, offering a snapshot of the chemical space and its impact on pharmacokinetic properties.
| Compound | Class | Aqueous Solubility | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½ in HLM) | Plasma Protein Binding (%) | Primary Metabolizing Enzymes |
| Sildenafil | PDE5 Inhibitor | Low | Moderate to High | Short (< 30 min) | ~96% | CYP3A4 (major), CYP2C9 (minor)[1] |
| Celecoxib | COX-2 Inhibitor | Low | High | Moderate | ~97% | CYP2C9[1] |
| Rimonabant | CB1 Antagonist | Very Low | High | - | >99% | - |
| GNE-A | MET Kinase Inhibitor | Low to Moderate | Moderate (~5) | Short to Moderate (< 30 min in rat)[1] | >96%[1] | CYP3A4, CYP2C9[1] |
| Compound 5 | c-Src/Abl Inhibitor | - | Excellent | High | - | - |
Key ADME Assays: Detailed Experimental Protocols
Accurate and reproducible ADME data is the bedrock of successful drug development. Below are detailed protocols for fundamental in vitro assays used to characterize the pyrazole derivatives cited in this guide.
Metabolic Stability in Human Liver Microsomes (HLM)
Principle: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and metabolic half-life (t½).
Protocol Outline:
-
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), test compound stock solution (typically in DMSO), reaction buffer (e.g., potassium phosphate buffer, pH 7.4), and a quenching solution (e.g., acetonitrile with an internal standard).
-
Procedure:
-
Pre-warm a suspension of HLM in the reaction buffer at 37°C.
-
Add the test compound to the microsome suspension at a final concentration typically between 0.1 and 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.
Caco-2 Permeability Assay
Principle: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of differentiated enterocytes that serves as an in vitro model of the human intestinal epithelium. This assay measures the rate of transport of a compound across the Caco-2 cell monolayer to predict its intestinal permeability and identify potential for active transport.[4][5][6]
Protocol Outline:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound solution (in transport buffer) to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B-A): The procedure is reversed to assess efflux, with the compound added to the basolateral side and samples collected from the apical side.
-
Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
Visualizing the ADME Assessment Workflow
To streamline the drug discovery process, a logical workflow for assessing the ADME properties of novel pyrazole derivatives is crucial. The following diagram illustrates a typical screening cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 6. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate and Structurally Related Kinase Inhibitors
This guide provides a comparative analysis of the cross-reactivity profile of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a scaffold of interest in kinase inhibitor development, against other pyrazole-based inhibitors. The data presented herein is based on publicly available information and serves as a resource for researchers, scientists, and professionals in drug development to understand the selectivity and potential off-target effects of this chemical series.
Introduction to Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a prominent feature in the design of small molecule kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This compound represents a core structural motif that can be further elaborated to achieve desired potency and selectivity. Understanding the inherent cross-reactivity of this core and its derivatives is crucial for the development of safe and effective therapeutics. This guide compares its general class to other well-characterized pyrazole-containing kinase inhibitors.
Comparative Kinase Selectivity Data
The following table summarizes the dissociation constants (Kd in nM) for several marketed or clinical-stage pyrazole-containing kinase inhibitors against a panel of representative kinases. This data illustrates the diverse selectivity profiles that can be achieved from a common scaffold. A lower Kd value indicates a stronger binding affinity.
| Kinase Target | Crizotinib (Kd, nM) | Ruxolitinib (Kd, nM) | Sunitinib (Kd, nM) |
| Primary Targets | |||
| ALK | 20 | >10,000 | 800 |
| MET | 1.6 | >10,000 | 250 |
| JAK1 | >10,000 | 2.3 | 1,200 |
| JAK2 | >10,000 | 1.1 | 1,500 |
| VEGFR2 | 21 | 220 | 2 |
| PDGFRβ | 31 | 1,100 | 2 |
| c-KIT | 41 | >10,000 | 4 |
| Key Off-Targets | |||
| ABL1 | 2,700 | 430 | 340 |
| SRC | >10,000 | 120 | 210 |
| LCK | >10,000 | 24 | 190 |
| FLT3 | 140 | 720 | 7 |
| RET | 60 | >10,000 | 3 |
Note: Data is compiled from various public sources and serves for illustrative comparison. Absolute values can vary based on assay conditions. The profile for the specific this compound is not publicly available and would require dedicated experimental evaluation.
Experimental Protocols for Cross-Reactivity Profiling
A standard method for assessing the cross-reactivity of a novel compound is through large-panel kinase screening assays.
KinomeScan™ Assay Methodology
The KinomeScan™ platform is a widely used competition binding assay to quantify the interaction of a test compound against a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured by quantitative PCR of a DNA tag conjugated to the kinase.
-
Experimental Procedure:
-
A solution of the test compound (e.g., this compound) is prepared at a specified concentration (e.g., 10 µM for initial screening).
-
The compound is incubated with a panel of human kinases, each tagged with a unique DNA identifier.
-
An immobilized ligand that binds to the active site of the kinases is present in the reaction mixture.
-
After an incubation period to allow for binding equilibrium, the unbound kinases are washed away.
-
The amount of each kinase remaining bound to the immobilized ligand is quantified by qPCR using the unique DNA tags.
-
The results are typically expressed as a percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
-
For compounds showing significant binding, a dose-response curve is generated to determine the dissociation constant (Kd).
-
Visualizations of Experimental Workflow and a Representative Signaling Pathway
The following diagrams illustrate the workflow for a typical kinase cross-reactivity profiling experiment and a simplified signaling pathway that is often targeted by pyrazole-based inhibitors.
Caption: A generalized workflow for assessing kinase inhibitor cross-reactivity.
Caption: Inhibition of a generic RTK pathway by a pyrazole-based compound.
"head-to-head comparison of different pyrazole synthesis methodologies"
A Head-to-Head Comparison of Pyrazole Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile applications.[1][2][3][4][5] The efficient synthesis of substituted pyrazoles is, therefore, a topic of continuous interest. This guide provides a head-to-head comparison of prominent pyrazole synthesis methodologies, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis)
The most traditional and widely employed method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][6][7] This method is valued for its simplicity and the ready availability of starting materials.[2]
General Reaction Scheme:
The reaction typically proceeds by the condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final pyrazole ring.[8] When unsymmetrical 1,3-dicarbonyl compounds are used, the formation of two regioisomers is possible.[1][2]
Caption: General workflow of the Knorr pyrazole synthesis.
Quantitative Comparison of Knorr Synthesis Variations
| Catalyst/Conditions | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Yield (%) | Time | Temperature (°C) | Reference |
| Glacial Acetic Acid | Ethyl benzoylacetate | Hydrazine hydrate | 79% | 1 h | ~100 | [9][10] |
| Nano-ZnO | Ethyl acetoacetate | Phenylhydrazine | 95% | Short | Not Specified | [1] |
| AgOTf (1 mol%) | Trifluoromethylated ynone | Aryl/Alkyl hydrazine | up to 99% | 1 h | Room Temp | [1] |
| N,N-dimethylacetamide | 1,3-diketone | Arylhydrazine | 59-98% | Not Specified | Room Temp | [1] |
| Microwave, Acetic Acid | Chalcone | Phenylhydrazine | 68-86% | 7-10 min | 120 | [11] |
Detailed Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol is adapted from a demonstrated laboratory experiment.[9]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
After 1 hour, monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot, stirring reaction mixture to induce precipitation of the product.
-
Isolate the product by filtration, wash with water, and dry.
1,3-Dipolar Cycloaddition Reactions
A powerful and versatile alternative to condensation reactions is the 1,3-dipolar cycloaddition. This method often involves the reaction of a nitrile imine (the 1,3-dipole) with an alkene or alkyne.[12] This approach offers high regioselectivity and can be used to synthesize a wide variety of substituted pyrazoles under mild conditions.[13][14]
General Reaction Scheme:
Nitrile imines, typically generated in situ from hydrazonoyl halides, react with dipolarophiles like alkenes or alkynes in a [3+2] cycloaddition to form the pyrazole or pyrazoline ring.[12]
Caption: Conceptual workflow of [3+2] dipolar cycloaddition for pyrazole synthesis.
Quantitative Comparison of 1,3-Dipolar Cycloaddition Methods
| Dipole Source | Dipolarophile | Catalyst/Conditions | Yield (%) | Reference |
| Hydrazonoyl halides | Ninhydrin-derived Morita–Baylis–Hillman carbonates | Et₃N, CH₂Cl₂, Room Temp | up to 95% | [14] |
| N-isocyanoiminotriphenylphosphorane | Terminal alkynes | Silver-mediated | Good to Excellent | [13] |
| Diazoalkanes | α,β-unsaturated ketones | Not specified, followed by oxidation | Good | [15] |
| Hydrazones | Nitroolefins | Methanol | 26-92% | [4] |
Detailed Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is a general representation based on the reaction of nitrile imines with Morita-Baylis-Hillman carbonates.[14]
Materials:
-
Ninhydrin-derived Morita–Baylis–Hillman carbonate (1.0 equiv)
-
Hydrazonoyl halide (1.2 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the ninhydrin-derived Morita–Baylis–Hillman carbonate in dichloromethane, add the hydrazonoyl halide.
-
Add triethylamine to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Metal-Catalyzed Synthesis
Modern synthetic methodologies increasingly rely on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance.[1] Various metals, including palladium, copper, silver, and nickel, have been employed in novel pyrazole syntheses.[1][16][17]
General Approaches:
-
Catalytic Cycloadditions: Metals can catalyze the [3+2] cycloaddition of various precursors.
-
One-Pot Multi-Component Reactions: Metal catalysts can facilitate the assembly of pyrazoles from three or more simple starting materials in a single pot.[17][18]
-
C-H Functionalization: Direct functionalization of a pre-existing pyrazole ring can be achieved through metal-catalyzed C-H activation.[19]
Caption: A multi-component, metal-catalyzed approach to pyrazole synthesis.
Quantitative Comparison of Metal-Catalyzed Syntheses
| Catalyst System | Reactants | Yield (%) | Time | Temperature (°C) | Reference |
| Heterogeneous Nickel | Hydrazine, Ketone, Aldehyde | Good to Excellent | 3 h | Room Temp | [17] |
| Pd-Nanoparticles | Not specified | Not specified | Not specified | Not specified | [1] |
| Copper-promoted | N,N-disubstituted hydrazines, Alkynoates | Moderate to Good | Not specified | Not specified | [16] |
| RuH₂(PPh₃)₃CO / Xantphos | 2-alkyl-1,3-diols, Hydrazines | 75% | Not specified | Not specified | [20] |
| Ti-catalyzed | Alkynes, Isonitriles, Amines, Hydrazines | 28-50% | Not specified | Not specified | [21] |
Detailed Experimental Protocol: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles
This protocol is based on a reported heterogeneous nickel-catalyzed method.[17]
Materials:
-
Acetophenone derivative (0.1 mol)
-
Hydrazine (0.1 mol)
-
Benzaldehyde derivative
-
Heterogeneous Nickel-based catalyst (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
In a round bottom flask, charge the acetophenone derivative (0.1 mol), hydrazine (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the benzaldehyde derivative dropwise to the reaction mixture.
-
Continue stirring for 3 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst. The catalyst can be washed, dried, and reused.
-
Concentrate the filtrate and purify the residue by column chromatography or recrystallization to obtain the pyrazole derivative.
Conclusion
The choice of a pyrazole synthesis methodology is dictated by factors such as the desired substitution pattern, substrate availability, and the required scale of the reaction.
-
The Knorr synthesis and its variations remain a robust and straightforward method, especially for large-scale synthesis, with modern modifications like microwave assistance significantly reducing reaction times.[1][11]
-
1,3-Dipolar cycloadditions offer excellent control over regioselectivity and are suitable for constructing complex, highly substituted pyrazoles under mild conditions.[13][14]
-
Metal-catalyzed methods represent the forefront of pyrazole synthesis, enabling novel transformations and multi-component reactions that offer high efficiency and atom economy.[17][18]
Researchers are encouraged to consider the comparative data and protocols presented herein to select the most appropriate synthetic route for their target pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. youtube.com [youtube.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. mdpi.com [mdpi.com]
- 18. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Assessing the Selectivity of 4-Amino-1-methyl-1H-pyrazole-3-carboxylate Derivatives Against a Panel of Kinases: A Comparative Guide
The 4-amino-1-methyl-1H-pyrazole-3-carboxylate scaffold serves as a foundational structure in the development of potent and selective kinase inhibitors. Its inherent ability to form key interactions within the ATP-binding pocket of various kinases has established it as a "privileged scaffold" in medicinal chemistry.[1] This guide provides a comparative analysis of the selectivity of derivatives based on this core structure against a diverse panel of kinases, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Kinase Selectivity Profile of Representative Pyrazole Derivatives
The inhibitory activity of several 4-amino-1H-pyrazole derivatives has been evaluated against a range of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency and selectivity. Lower IC50 values indicate greater potency.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 3f | JAK1 | 3.4 | Ruxolitinib | >20 nM (inhibition at 20 nM: 97%) |
| JAK2 | 2.2 | >20 nM (inhibition at 20 nM: 99%) | ||
| JAK3 | 3.5 | >20 nM (inhibition at 20 nM: 95%) | ||
| Compound 11b | JAK1 | - | Ruxolitinib | - |
| JAK2 | - | - | ||
| JAK3 | - | - | ||
| Compound 8t | FLT3 | 0.089 | FN-1501 | 2.33 |
| CDK2 | 0.719 | 1.02 | ||
| CDK4 | 0.770 | 0.39 | ||
| FN-1501 | FLT3 | 2.33 | - | - |
| CDK2 | 1.02 | - | - | |
| CDK4 | 0.39 | - | - | |
| CDK6 | - | - | - |
Data synthesized from multiple sources.[2][3][4]
Observations:
-
Potent JAK Inhibition: Compound 3f, a 4-amino-(1H)-pyrazole derivative, demonstrates potent, single-digit nanomolar inhibition of JAK1, JAK2, and JAK3 kinases.[2]
-
Dual FLT3/CDK Inhibition: Compound 8t and FN-1501, both 1H-pyrazole-3-carboxamide derivatives, exhibit potent inhibitory activity against both Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[3][4] Compound 8t, in particular, shows exceptionally strong inhibition of FLT3 with an IC50 value of 0.089 nM.[3]
-
Structure-Activity Relationship: The diverse substitution patterns on the core pyrazole ring significantly influence the kinase selectivity profile. For instance, modifications leading to compounds like 3f result in potent JAK inhibitors, while alterations yielding compounds like 8t and FN-1501 favor FLT3 and CDK inhibition.[2][3][4]
Experimental Protocols
The following provides a detailed methodology for a common kinase inhibition assay used to generate the data presented above.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.
Materials:
-
Kinase enzyme (e.g., JAK1, FLT3)
-
Kinase substrate (specific to the kinase being tested)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.
-
To initiate the reaction, add 5 µL of ATP solution to each well. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow for in vitro kinase inhibition screening using the ADP-Glo™ assay.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a 4-aminopyrazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Pyrazole Compounds Against Known Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatility has led to the development of potent therapeutic agents across various disease areas, particularly in inflammation and oncology.[1][2][3][4] This guide provides an objective comparison of new pyrazole compounds against established therapeutic agents, supported by experimental data and detailed protocols.
Part 1: Anti-inflammatory Pyrazole Derivatives as COX-2 Inhibitors
A significant class of pyrazole-based drugs exerts anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[5][6] COX-2 is a key enzyme in the prostaglandin synthesis pathway, which mediates pain and inflammation.[7][8][9] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these agents reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]
The established therapeutic agent Celecoxib (Celebrex) is a diaryl-substituted pyrazole and a highly selective COX-2 inhibitor used to treat various forms of arthritis and pain.[7][8][10] Mavacoxib (Trocoxil), another diaryl-substituted pyrazole, is a long-acting veterinary NSAID of the coxib class used for degenerative joint disease in dogs.[11][12][13] These drugs serve as critical benchmarks for new anti-inflammatory pyrazole compounds.
Data Presentation: COX-2 Inhibition
The following table summarizes the inhibitory activity of new pyrazole compounds compared to the benchmark agent, Celecoxib. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound ID | Structure/Class | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| New Pyrazole 1 | Imidazo[1,2-b]pyrazole | COX-2 | 0.08 | Celecoxib | 0.05 |
| New Pyrazole 2 | Trisubstituted Pyrazole | COX-2 | 0.15 | Celecoxib | 0.05 |
| New Pyrazole 3 | Pyrazole-based Schiff Base | COX-2 | 0.21 | Celecoxib | 0.05 |
Note: Data is synthesized from representative values found in literature for novel pyrazole derivatives.
Signaling Pathway: COX-2 in Inflammation
The diagram below illustrates the arachidonic acid cascade and the role of COX-2 in producing pro-inflammatory prostaglandins. Selective inhibitors block this pathway, leading to a reduction in inflammation and pain.
Caption: The COX-2 inflammatory pathway and the site of inhibition by pyrazole compounds.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for determining the COX-2 inhibitory activity of new compounds.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated at 25°C. A solution of arachidonic acid (substrate) is prepared in an appropriate buffer.
-
Compound Incubation: The test pyrazole compounds and a reference inhibitor (e.g., Celecoxib) are prepared in various concentrations. Each concentration is added to the wells of a microplate containing the COX-2 enzyme and incubated for a specified time (e.g., 15 minutes) to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the arachidonic acid substrate to each well.
-
Quantification of Prostaglandin: The reaction is allowed to proceed for a set time (e.g., 10 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a standard method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of COX-2 inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Part 2: Anticancer Pyrazole Derivatives as Kinase Inhibitors
Pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell cycle progression and signal transduction.[1] Dysregulation of kinases like Cyclin-Dependent Kinase 2 (CDK2) and p38 Mitogen-Activated Protein Kinase (MAPK) is a hallmark of many cancers.[14][15][16]
New pyrazole compounds targeting these kinases are being actively developed. For instance, novel pyrazole derivatives have shown strong inhibitory effects on the CDK2/cyclin A2 complex, inducing cell cycle arrest and apoptosis in cancer cell lines.[17][18] Similarly, N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 MAPK, a key regulator of inflammatory cytokine production.[15][19]
Data Presentation: Kinase Inhibition
This table compares the inhibitory potency (IC50) of new pyrazole-based kinase inhibitors against relevant cancer cell lines or enzymes.
| Compound ID | Structure/Class | Target | IC50 (µM) | Cell Line |
| Compound 4 | Pyrazole Derivative | CDK2 | 3.82 | HCT-116 |
| Compound 7d | Pyrazole Derivative | CDK2 | 1.47 | (Enzymatic) |
| Compound 9 | Pyrazole Derivative | CDK2 | 0.96 | HCT-116 |
| BIRB 796 | Pyrazole Urea-based | p38 MAPK | 0.035 | (Enzymatic) |
Data sourced from studies on novel CDK2 and p38 MAPK inhibitors.[17]
Experimental Workflow: Kinase Inhibitor Screening
The following diagram outlines a typical workflow for the discovery and initial evaluation of novel pyrazole-based kinase inhibitors.
Caption: A standard workflow for screening and developing novel kinase inhibitors.
Experimental Protocol: In Vitro CDK2/Cyclin A2 Kinase Assay
This protocol describes a method to measure the inhibitory activity of compounds against the CDK2 enzyme.
-
Reagents: All reagents, including recombinant human CDK2/cyclin A2 enzyme, a suitable peptide substrate (e.g., a histone H1-derived peptide), and ATP, are prepared in a kinase reaction buffer.
-
Compound Preparation: Test pyrazole compounds are serially diluted to create a range of concentrations.
-
Kinase Reaction: The reaction is typically performed in a 96- or 384-well plate. The CDK2/cyclin A2 enzyme is first incubated with the test compounds for a short period (e.g., 10-20 minutes) at room temperature.
-
Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP to each well. The plate is incubated at 30°C for a specified duration (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. A common method is to use a phosphospecific antibody in a luminescence-based assay (e.g., Kinase-Glo®), where the amount of ATP consumed is quantified. A decrease in signal indicates enzyme inhibition.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase activity against the log-concentration of the inhibitor and fitting the results to a sigmoidal dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. ec.europa.eu [ec.europa.eu]
- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 13. Mavacoxib - Wikipedia [en.wikipedia.org]
- 14. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate: A Step-by-Step Guide
Hazard Profile and Safety Precautions
Based on data from similar pyrazole compounds, Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate should be handled as a substance that is potentially harmful. Analogous compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.
| Hazard Classification (Based on Analogous Compounds) | Precautionary Statements |
| Skin Irritation (Category 2) | P264: Wash skin thoroughly after handling.[1] |
| Serious Eye Irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[2] |
| Harmful if swallowed/in contact with skin/if inhaled | P301+P312, P302+P352, P304+P340: Specific first aid measures required.[2] |
Always handle this chemical in a well-ventilated area, preferably within a fume hood.[1]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
Step 1: Waste Segregation
Proper segregation is crucial to prevent unintended chemical reactions.
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. This includes any contaminated materials such as weighing paper, pipette tips, and gloves.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container designated for liquid chemical waste. Do not mix with other incompatible waste streams.
Step 2: Container Selection and Labeling
-
Container Choice: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.
Step 3: Storage
Store the waste container in a designated, secure hazardous waste accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Step 4: Arrange for Pickup
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup. Provide a detailed inventory of the waste.
Alternative Disposal Method (Expert Consultation Required)
Some safety data sheets for similar compounds suggest incineration.[4] This should only be performed by a licensed facility. One method described is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This is not a procedure to be attempted in a standard laboratory setting.
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is provided as a guide and is based on the available safety data for structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
References
Essential Safety and Operational Guide for Methyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical procedures for handling and disposing of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar pyrazole derivatives and aromatic amines to ensure a high margin of safety.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound should be handled as a potentially hazardous substance. Based on data for analogous compounds, it is prudent to assume it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] A comprehensive personal protective equipment (PPE) strategy is the primary defense against exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially during tasks with a higher risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene), Double-Gloved | To prevent skin contact. Double-gloving is recommended as all disposable gloves have some level of permeability. Gloves should be changed frequently.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to manage airborne concentrations. The specific type of respirator will depend on the operational conditions.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory to ensure safe handling during laboratory operations.
-
Preparation :
-
Weighing and Solution Preparation :
-
General Handling :
-
Always use the compound within a well-ventilated area, preferably a chemical fume hood.[1][3]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Contaminated work clothes should be laundered separately from personal clothing.[1]
-
Disposal Plan: A Step-by-Step Guide
Proper disposal of chemical waste is critical for laboratory safety and environmental protection. Do not dispose of this compound down the drain.
-
Waste Segregation :
-
Solid Waste : Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[4][5] This includes grossly contaminated materials such as weighing paper, gloves, and absorbent pads.[4]
-
Liquid Waste : Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[5] If the solvent is halogenated, use a designated halogenated organic waste container.[2]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
-
Waste Container Labeling and Storage :
-
Professional Disposal :
-
The final disposal of this compound must be handled by a licensed professional waste disposal company.[4][5]
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[4]
-
High-temperature incineration is the recommended method of disposal for such compounds.[4]
-
Diagrams
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
